Product packaging for 2-(4-Hydroxyphenyl)propionic acid(Cat. No.:CAS No. 938-96-5)

2-(4-Hydroxyphenyl)propionic acid

货号: B1209934
CAS 编号: 938-96-5
分子量: 166.17 g/mol
InChI 键: ZHMMPVANGNPCBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(4-Hydroxyphenyl)propanoic acid, also known as 4-Hydroxyhydratropic acid, is an organic compound belonging to the class of phenylpropanoic acids, featuring both phenol and carboxylic acid functional groups . This solid compound has a molecular formula of C9H10O3 and a molecular weight of 166.18 g/mol . It typically presents as a white to light-yellow powder or crystal and has a melting point of approximately 129°C to 133°C . This compound is of significant interest in biochemical research. It is a known metabolite found in biological systems, including olives, and has been detected and quantified in human biofluids like urine and blood, making it a relevant subject for metabolic studies . Its structure is identical to the common amino acid tyrosine but lacks the amino group, and it is sometimes referred to as Desaminotyrosine (DAT) . In pharmaceutical research, it serves as a key synthetic intermediate, notably in the synthesis of therapeutics like the beta-blocker Esmolol . Furthermore, it is utilized in the development of novel polymers, including liquid-crystalline and potentially biodegradable polyesters, highlighting its value in materials science . Available with a high purity of >98.0% (verified by HPLC and titration), this product is intended for research applications only . It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet prior to handling, as the compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1209934 2-(4-Hydroxyphenyl)propionic acid CAS No. 938-96-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMPVANGNPCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917911
Record name 2-(4-Hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-96-5
Record name 2-(4-Hydroxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxyphenyl)propionic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FH3476SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyphenyl-2-propionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-hydroxyphenyl)propionic acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)propionic acid, a phenolic compound of interest in biomedical research. The document details its chemical structure, IUPAC nomenclature, and key biological activities, with a focus on its anti-inflammatory and lipid-modulating effects. Experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Chemical Structure and Nomenclature

This compound is a phenylpropanoic acid characterized by a hydroxyl group substituted at the fourth position of the benzene (B151609) ring.[1] Its chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-hydroxyphenyl)propanoic acid[2][3]
Synonyms 4-Hydroxyhydratropic acid, 2-HPPA[2][3]
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
CAS Number 938-96-5[3]
Canonical SMILES CC(C1=CC=C(C=C1)O)C(=O)O[2]

The structure of this compound is illustrated below:

structure cluster_propionic_acid cluster_phenyl C1 HO C2 O C3 C C3->C1 C3->C2 C4 C C3->C4 C5 CH3 C4->C5 P1 C C4->P1 P2 CH P1->P2 P3 CH P2->P3 P4 C P3->P4 P5 CH P4->P5 OH OH P4->OH OH P6 CH P5->P6 P6->P1

Caption: Chemical structure of this compound.

Synthesis Protocols

Several methods for the synthesis of this compound and its derivatives have been reported. A common approach involves the hydrolysis of a corresponding ester precursor.

Example Synthesis: Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

A straightforward synthesis involves the hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using a base such as sodium hydroxide (B78521) in an aqueous solution.[2] The reaction is typically carried out at room temperature.

A more detailed, multi-step synthesis for a related compound, R-(+)-2-(4-hydroxyphenoxy) propionic acid, is outlined below, which can be adapted for the synthesis of the title compound:

  • Alkylation: Phenol is reacted with S-2-chloropropionic acid or its salt in the presence of a catalyst and water in a closed environment under an inert gas to produce 2-phenoxypropionic acid.

  • Halogenation: The resulting 2-phenoxypropionic acid is then reacted with a halogenating agent and a second catalyst at 20-30°C to yield 2-(4-halogenated phenoxy) propionic acid.

  • Hydrolysis: The halogenated intermediate is reacted with an alkali solution and a third catalyst under pressure at 150-160°C.

  • Acidification: The final product is obtained by filtration and acidification of the reaction mixture.[4]

Biological Activity and Mechanisms of Action

This compound is a metabolite of procyanidins, which are complex polyphenols found in various fruits and vegetables.[5] Research has indicated that this compound possesses significant biological activities, particularly in the context of cardiovascular health and inflammation.

Inhibition of Macrophage Foam Cell Formation

A key event in the pathogenesis of atherosclerosis is the transformation of macrophages into foam cells through the unregulated uptake of oxidized low-density lipoprotein (ox-LDL). A study on the closely related metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA), demonstrated its ability to suppress macrophage foam cell formation.[5] Treatment of macrophages with HPPA was shown to significantly reduce the accumulation of intracellular lipids.[5]

Table 2: Effect of 3-(4-hydroxyphenyl)propionic acid (HPPA) on Lipid Accumulation in ox-LDL-induced Macrophages

Treatment (12.5 µg/mL)Reduction in Total Cholesterol (TC)Reduction in Free Cholesterol (FC)Reduction in Cholesteryl Ester (CE)Reference
HPPA28.75%6.59%44.15%[5]

These findings suggest that this compound may exert its anti-atherosclerotic effects by modulating lipid metabolism in macrophages. The proposed mechanism involves the upregulation of cholesterol efflux transporters such as ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1).[5]

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a critical factor in the development of numerous diseases, including atherosclerosis. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Studies on structurally related compounds suggest that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, the translocation of the active NF-κB dimer (p65/p50) to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[8]

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates This compound This compound This compound->IKK Complex inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Macrophage Foam Cell Formation Assay

This protocol outlines the steps to assess the effect of this compound on macrophage foam cell formation induced by ox-LDL.

workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed macrophages (e.g., THP-1) in culture plates B Differentiate monocytes to macrophages using PMA A->B C Pre-treat macrophages with this compound B->C D Induce foam cell formation with ox-LDL C->D E Fix cells and stain for neutral lipids with Oil Red O D->E F Visualize lipid droplets by microscopy E->F G Quantify intracellular lipid content E->G

Caption: Experimental workflow for macrophage foam cell formation assay.

Methodology:

  • Cell Culture and Differentiation: Human monocyte cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Differentiated macrophages are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, the cells are incubated with ox-LDL (e.g., 80 µg/mL) for 24-48 hours to induce foam cell formation.[5]

  • Lipid Staining and Quantification: After incubation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. Intracellular lipid droplets are stained with Oil Red O solution.[9]

  • Analysis: Stained cells are visualized using light microscopy. For quantitative analysis, the Oil Red O stain is extracted with isopropanol, and the absorbance is measured spectrophotometrically at 492 nm.[9] The percentage of foam cell formation can be calculated relative to the ox-LDL treated control.

NF-κB Activation Assay

The effect of this compound on NF-κB activation can be determined by measuring the nuclear translocation of the p65 subunit.

Methodology:

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured to 80% confluency. The cells are pre-treated with this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Cell Fractionation: After treatment, nuclear and cytoplasmic extracts are prepared using a commercial cell fractionation kit.

  • Western Blot Analysis: The protein concentration of each fraction is determined. Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to horseradish peroxidase is used for detection. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative amount of p65 in the nucleus is quantified to determine the extent of NF-κB activation.[10]

Conclusion

This compound is a promising bioactive compound with potential therapeutic applications in inflammatory and cardiovascular diseases. Its ability to modulate lipid metabolism in macrophages and inhibit the pro-inflammatory NF-κB signaling pathway highlights its potential as a lead compound for drug development. The experimental protocols and data presented in this guide provide a foundation for further research into the pharmacological properties and mechanisms of action of this compound.

References

A Technical Guide to the Nomenclature and Analysis of 2-(4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-(4-hydroxyphenyl)propionic acid, a compound of interest in metabolic and pharmaceutical research. It details the various synonyms used in scientific literature, outlines a standard analytical protocol for its quantification in biological matrices, and illustrates its primary metabolic origin from dietary flavonoids.

Introduction

This compound is a phenolic acid that has been identified in human biofluids such as blood and urine[1]. Its presence is often linked to the microbial metabolism of dietary polyphenols, particularly flavonoids, within the gut[2][3]. As research into the gut microbiome's impact on human health intensifies, understanding the nomenclature, analytical methods, and metabolic pathways of such compounds is critical for standardization and comparability across studies. This guide serves as a technical resource for professionals engaged in this field.

A structurally similar compound, 3-(4-hydroxyphenyl)propionic acid, also known as Phloretic acid, is a more commonly studied microbial metabolite of flavonoids and should not be confused with the 2-isomer[4]. Clarity in nomenclature is paramount to avoid ambiguity in research findings.

Synonyms and Chemical Identifiers

To facilitate accurate literature searches and data correlation, the following table summarizes the various names and identifiers for this compound.

Name TypeSynonym / Identifier
IUPAC Name 2-(4-hydroxyphenyl)propanoic acid
Common Names 4-Hydroxyhydratropic acid
4-Hydroxyphenyl-2-propionic acid
Abbreviation 2-HPPA
CAS Registry No. 938-96-5
ChEBI ID CHEBI:1868
HMDB ID HMDB0041683
PubChem CID 102526

Analytical Methodology: Quantification in Biological Samples

The quantification of this compound and related phenolic acids in biological matrices like plasma and urine is typically achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and specificity. Below is a representative protocol synthesized from established methods for analyzing phenolic acids[5][6].

Objective: To quantify the concentration of this compound in human plasma or urine.

3.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma or urine samples on ice.

  • To a 100 µL aliquot of the sample (plasma or urine), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

3.2. UHPLC-MS/MS Conditions

  • Chromatographic System: A standard UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

3.3. Data Analysis

  • Quantification is performed by constructing a calibration curve using standards of known concentrations.

  • The peak area ratio of the analyte to the internal standard is plotted against concentration.

  • The concentration in unknown samples is determined by interpolation from this curve.

Metabolic Pathway and Visualization

This compound is a product of the complex metabolism of dietary flavonoids by the human gut microbiota[2][7]. Flavonoids, such as quercetin (B1663063) and naringenin, are abundant in plant-based foods but have low bioavailability in their native forms[3]. Gut bacteria perform essential enzymatic transformations, including deglycosylation and C-ring fission, to break down these complex molecules into smaller, absorbable phenolic acids[8][9].

The diagram below illustrates the generalized metabolic pathway from dietary flavonoids to hydroxyphenylpropionic acids.

flavonoid_metabolism diet Dietary Flavonoids (e.g., Quercetin, Naringenin) small_intestine Small Intestine (Limited Absorption) diet->small_intestine Ingestion colon Colon (Gut Microbiota) small_intestine->colon Transit of unabsorbed compounds aglycones Flavonoid Aglycones colon->aglycones Deglycosylation c_ring_fission C-Ring Fission aglycones->c_ring_fission hppa Hydroxyphenylpropionic Acids (e.g., 2-HPP, Phloretic Acid) c_ring_fission->hppa absorption Absorption into Systemic Circulation hppa->absorption excretion Hepatic Metabolism & Excretion absorption->excretion

References

An In-depth Technical Guide to the Biological Activity and Pharmacological Effects of 2-(4-hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers various isomers of hydroxyphenylpropionic acid and its derivatives; however, there is a notable scarcity of direct research on the specific biological and pharmacological activities of 2-(4-hydroxyphenyl)propionic acid. This guide summarizes the available information on this compound and presents data from closely related isomers and derivatives to infer potential areas of interest and guide future research. All data and mechanisms attributed to related compounds are explicitly identified as such.

Introduction

This compound, also known as 4-hydroxyhydratropic acid, is a phenolic compound belonging to the class of phenylpropanoic acids.[1][2] While its presence has been detected in human biofluids such as blood and urine, and it is recognized as a human metabolite, its specific biological functions and pharmacological effects remain largely unexplored.[1] Structurally similar compounds, including its isomers and various derivatives, have demonstrated a range of biological activities, suggesting that this compound may hold untapped therapeutic potential. This document aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound and to extrapolate potential activities based on the established pharmacology of its chemical relatives.

Chemical Structure and Properties:

PropertyValueReference
IUPAC Name 2-(4-hydroxyphenyl)propanoic acid[3]
Synonyms 4-Hydroxyhydratropic acid, 2-HPPA, 2-(p-hydroxyphenyl)propionic acid[1][3]
CAS Number 938-96-5[3]
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
Appearance White to slightly beige crystalline powder or chunks[4]
Cellular Location Cytoplasm, Extracellular[3]

Known Biological Information and Toxicology

Direct studies on the biological activity of this compound are sparse. The compound is listed as a human metabolite, indicating its presence and potential interaction within biological systems.[3]

Toxicology Profile:

Available safety data indicates that this compound may pose certain hazards. It is classified as toxic if swallowed and can cause serious eye irritation and skin irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties of this substance have not been fully investigated.[5]

Inferred Pharmacological Potential from Related Compounds

The pharmacological activities of isomers and derivatives of this compound provide valuable insights into its potential therapeutic applications. The primary activities observed in these related molecules are anti-inflammatory, effects on lipid metabolism, antimicrobial, and anticancer/antioxidant effects.

Anti-inflammatory Activity

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[7]

A derivative of a structurally related compound, pelubiprofen (B1679217) (2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid), demonstrates potent anti-inflammatory effects by dually suppressing COX activity and lipopolysaccharide (LPS)-induced inflammatory gene expression through the inactivation of the NF-κB signaling pathway.[7]

Signaling Pathway for Anti-inflammatory Action of Pelubiprofen:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates IKK IKK TAK1->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes induces Pelubiprofen Pelubiprofen Pelubiprofen->TAK1 inhibits Pelubiprofen->IKK inhibits COX_enzymes COX-1 / COX-2 Pelubiprofen->COX_enzymes inhibits Prostaglandins Prostaglandins COX_enzymes->Prostaglandins produces experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect supernatant Stimulate->Supernatant Lysates Prepare cell lysates Stimulate->Lysates RNA Isolate RNA Stimulate->RNA Griess Griess Supernatant->Griess NO measurement EIA EIA Supernatant->EIA PGE₂ measurement ELISA ELISA Supernatant->ELISA Cytokine measurement WesternBlot WesternBlot Lysates->WesternBlot Protein expression qRTPCR qRTPCR RNA->qRTPCR mRNA expression

References

2-(4-Hydroxyphenyl)propionic Acid: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, sources, and analytical methodologies for 2-(4-hydroxyphenyl)propionic acid. This document synthesizes current scientific literature to offer a detailed resource for professionals in research and drug development.

Introduction

This compound, also known as phloretic acid, is a phenolic compound found across various biological systems. It is a metabolite derived from the breakdown of more complex polyphenols and amino acids, playing a role in the chemical interactions within and between organisms. Its presence is of significant interest due to its origins from both dietary precursors and endogenous metabolic processes, particularly those mediated by the gut microbiota. Understanding its natural distribution and the pathways of its formation is crucial for research into its potential physiological effects.

Natural Occurrence and Sources

This compound is not typically found in high concentrations as a primary plant metabolite but rather as a product of the metabolic breakdown of other compounds. Its principal sources can be categorized into three main groups: microbial metabolism, plant sources, and animal metabolism.

Microbial Metabolism

The most significant source of this compound in mammals is the metabolic activity of the gut microbiota. Intestinal bacteria possess the enzymatic machinery to transform a variety of dietary precursors into this compound.

  • Amino Acid Metabolism: Gut microbes, particularly species within the Firmicutes phylum, can metabolize the aromatic amino acid tyrosine to produce this compound. This biotransformation is a key pathway for the processing of dietary proteins that reach the colon.

  • Polyphenol Metabolism: A wide range of dietary polyphenols, such as flavonoids (e.g., procyanidins from apples and grapes), are broken down by colonic bacteria into simpler phenolic acids, including this compound[1]. This microbial processing significantly influences the bioavailability and biological activity of dietary polyphenols.

Plant Sources

While often a product of degradation, this compound and its precursors are present in various plants.

  • Cereals: Barley and malt (B15192052) are notable sources. The malting process, in particular, can influence the levels of various phenolic compounds.

  • Fruits and Vegetables: Precursors to this compound, such as p-coumaric acid and phloretin, are found in apples, olives, and other fruits[2]. The compound itself can be formed during the processing and fermentation of these plant materials.

Animal Metabolism

In animals, including humans, this compound is primarily considered a metabolite. It is readily detected in biological fluids such as plasma and urine, reflecting both dietary intake of precursors and the metabolic output of the gut microbiome. Its presence in urine has been long recognized as an indicator of tyrosine metabolism.

Quantitative Data

The concentration of this compound can vary significantly depending on the source and the methods of processing and analysis. The following tables summarize available quantitative data from the literature.

Source CategoryOrganism/MaterialConcentration RangeNotes
Cereals Barley Malt0.67 - 4.09 mg/kg (for related phenolic acids)Concentrations of free phenolic acids are influenced by the degree of malt modification[3].
Microbial Fermentation Propionibacterium species7.2 - 8.6 g/L (for propionic acid)While not specific to the 2-(4-hydroxyphenyl) form, this indicates the high production capacity of related compounds by certain bacteria[4].
Human Biofluids Human PlasmaLow µM rangeDetected as a metabolite of dietary polyphenols and amino acids.
Human UrineVariable (ng/mL to µg/mL)Levels can fluctuate significantly based on diet and gut microbiome composition.

Table 1: Quantitative Occurrence of this compound and Related Compounds in Various Sources.

Metabolic Pathways

The formation of this compound is primarily a result of microbial metabolism of dietary components. The key pathway involves the biotransformation of the amino acid tyrosine.

Tyrosine Metabolism by Gut Microbiota

The primary pathway for the microbial production of this compound from tyrosine is a multi-step process. An alternative pathway can also proceed from phenylalanine.

Tyrosine_Metabolism Tyrosine Tyrosine p_Coumaric_Acid p-Coumaric Acid Tyrosine->p_Coumaric_Acid Tyrosine Ammonia Lyase Phloretic_Acid This compound (Phloretic Acid) p_Coumaric_Acid->Phloretic_Acid Reduction Phenylalanine Phenylalanine Phenylpyruvic_Acid 4-Hydroxyphenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid Transamination Phenyllactic_Acid 4-Hydroxyphenyllactic Acid Phenylpyruvic_Acid->Phenyllactic_Acid Reduction Phenyllactic_Acid->Phloretic_Acid Dehydration & Reduction

Microbial metabolic pathway of tyrosine to this compound.

Experimental Protocols

The accurate quantification of this compound requires robust extraction and analytical methods. The choice of method depends on the sample matrix and the required sensitivity.

General Experimental Workflow

A typical workflow for the analysis of this compound involves sample preparation, extraction, purification, and instrumental analysis.

Experimental_Workflow Start Sample Collection (e.g., Plant Tissue, Plasma, Microbial Broth) Prep Sample Preparation (Homogenization, Lyophilization) Start->Prep Extraction Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) Prep->Extraction Purification Purification / Cleanup (Solid-Phase Extraction) Extraction->Purification Analysis Instrumental Analysis (HPLC, GC-MS, UHPLC-MS/MS) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

General workflow for the analysis of this compound.
Detailed Methodology: Extraction and HPLC-UV Analysis from Plant Material

This protocol is adapted from methodologies for the analysis of phenolic acids in plant extracts[5][6][7].

1. Sample Preparation:

  • Lyophilize fresh plant material to a constant weight.

  • Grind the dried material into a fine powder using a mortar and pestle or a cryogenic mill.

2. Extraction:

  • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

  • Add 20 mL of 80% methanol (v/v) to the tube.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under a vacuum at 40°C.

3. Purification (Optional, for complex matrices):

  • Reconstitute the dried extract in 5 mL of water adjusted to pH 2.0 with HCl.

  • Apply the solution to a conditioned C18 Solid-Phase Extraction (SPE) cartridge.

  • Wash the cartridge with 5 mL of acidified water (pH 2.0) to remove polar impurities.

  • Elute the phenolic acids with 10 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.

4. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 1% Acetic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 40% B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 280 nm.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. Identification is based on retention time matching with the standard, and quantification is performed by integrating the peak area.

Detailed Methodology: Extraction and GC-MS Analysis from Plasma

This protocol involves derivatization to increase the volatility of the analyte for gas chromatography[8][9].

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 300 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).

2. Extraction:

  • Adjust the plasma pH to ~2.0 with 0.5 M HCl.

  • Add 500 µL of ethyl acetate (B1210297) and vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction twice more and pool the organic layers.

  • Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[9].

  • Seal the tube and heat at 70°C for 4 hours to form the trimethylsilyl (B98337) (TMS) derivatives[9].

  • Cool the sample to room temperature before injection.

4. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

  • Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound and the internal standard. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with derivatized standards.

Conclusion

This compound is a widely distributed metabolite originating from the microbial transformation of dietary amino acids and polyphenols. Its presence in various natural sources, particularly as a product of the gut microbiome, makes it a compound of interest for its potential physiological relevance. The analytical methods outlined in this guide, including HPLC-UV and GC-MS, provide robust frameworks for the accurate quantification of this compound in diverse and complex matrices. Further research into the quantitative occurrence and biological activities of this compound will continue to enhance our understanding of its role in biological systems.

References

A Comprehensive Review of 2-(4-hydroxyphenyl)propionic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxyphenyl)propionic acid, a molecule of significant interest in the scientific community, has been the subject of extensive research due to its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature, focusing on its synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated overview of the current state of knowledge and highlighting areas for future investigation.

Chemical Properties and Synthesis

This compound, with the chemical formula C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol , is also known by several synonyms including 4-hydroxyhydratropic acid.[1] Its structure consists of a phenyl ring substituted with a hydroxyl group and a propionic acid moiety.

Several synthetic routes for this compound and its derivatives have been reported in the literature, with varying yields. One common method involves the hydrolysis of its ester precursor, 2-(4-acetoxyphenoxy)propanoic acid, in the presence of an acid catalyst, which has been reported to achieve a yield of 93%.[2] Another approach starts from methyl(4-hydroxyphenyl)acetate, which upon reaction and subsequent workup, can yield the desired product with an 80% yield.[3] Furthermore, a method utilizing hydroquinone (B1673460) and ethyl lactate (B86563) as starting materials for a related compound, 2-[4-(hydroxyphenoxy)] propionic acid, has been described with a high yield of 93%.[4] The synthesis of the R-(+)-enantiomer of 2-(4-hydroxyphenoxy)propionic acid via hydrolysis of its methyl ester has also been reported with a yield of 92.3%.[5]

Table 1: Summary of Synthesis Yields for this compound and Related Compounds

Starting Material(s)ProductReported Yield (%)Reference
2-(4-Acetoxyphenoxy)propanoic acid2-(4-hydroxyphenoxy)propanoic acid93[2]
Methyl(4-Hydroxyphenyl)acetateThis compound80[3]
Hydroquinone and Ethyl lactate2-[4-(hydroxyphenoxy)] propionic acid93[4]
Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid92.3[5]

Experimental Protocols

General Synthesis of 2-(4-hydroxyphenoxy)propanoic acid[2]
  • Hydrolysis: 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is refluxed in ethanol (B145695) (15 mL) with 2 drops of concentrated hydrochloric acid (36%) for 2 hours.

  • Solvent Removal: Ethanol is removed under reduced pressure.

  • Product Isolation: The resulting product is 2-(4-hydroxyphenoxy)propanoic acid.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene (B28343) and hexane, to obtain crystals of high purity.

Biological Activities and Mechanisms of Action

Research has primarily focused on the anti-inflammatory, anti-proliferative, and cardiovascular effects of this compound and its derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of propionic acid derivatives are also linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Pelubiprofen (B1679217) has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[6]

Anti-proliferative Activity

Several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated anti-proliferative activity against various cancer cell lines. For instance, certain compounds within this class have been shown to reduce the viability of A549 non-small cell lung cancer cells.[7] One derivative, containing a 2-furyl substituent, significantly reduced A549 cell viability to 17.2%, while another with a 5-nitro-2-thienyl group reduced viability to 17.4%.[7] While these results are promising, specific IC50 values for the parent compound, this compound, on cancer cell lines were not found in the reviewed literature.

Table 2: Anti-proliferative Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Cancer Cells[7]

Derivative SubstituentCell Viability Reduction (%)
2-Furyl82.8
5-Nitro-2-thienyl82.6
1-Naphthyl57.9
4-NO₂ phenyl68.8
Cardiovascular Effects

The related compound, 3-(4-hydroxyphenyl)propionic acid (3-HPPA), a major microbial metabolite of procyanidins, has been investigated for its role in cardiovascular health. Studies have shown that 3-HPPA can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis.[8][9] This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway.[8][9] Specifically, 3-HPPA has been shown to up-regulate the expression of cholesterol efflux transporters like ABCA1 and SR-B1, while down-regulating the expression of the scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (ox-LDL).[8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of this compound Reactants 4-Hydroxyphenylacetic acid + Methanol Reaction Esterification (H₂SO₄ catalyst) Reactants->Reaction Intermediate Methyl(4-hydroxyphenyl)acetate Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A simplified workflow for the synthesis and purification of this compound.

G cluster_pathway Inhibition of NF-κB Signaling by Hydroxyphenylpropionic Acid HPPA Hydroxyphenylpropionic Acid IKK IKK HPPA->IKK Inhibits oxLDL ox-LDL TLR4 TLR4 oxLDL->TLR4 TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Foam_Cell Macrophage Foam Cell Formation Inflammatory_Genes->Foam_Cell

Caption: Proposed mechanism of NF-κB inhibition by hydroxyphenylpropionic acid in macrophages.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available literature indicates their potential as anti-inflammatory, anti-proliferative, and cardioprotective agents. While significant progress has been made in understanding their synthesis and mechanisms of action, further research is warranted. Specifically, there is a need for more quantitative data on the biological activities of the parent compound, this compound, to fully elucidate its therapeutic potential. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide serves as a foundation for future research endeavors aimed at harnessing the therapeutic benefits of this compound and its derivatives for the development of novel pharmaceuticals.

References

The Evolving Therapeutic Landscape of 2-(4-hydroxyphenyl)propionic Acid Derivatives: From Anti-inflammatory Staples to Novel Disease Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-(4-hydroxyphenyl)propionic acid scaffold, the core of widely recognized nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen, continues to be a fertile ground for therapeutic innovation. While the anti-inflammatory, analgesic, and antipyretic properties of these derivatives are well-established, recent research has unveiled novel applications in metabolic and neurodegenerative diseases. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Core Application: Anti-inflammatory Action through Cyclooxygenase Inhibition

The primary mechanism of action for traditional this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The relative selectivity of NSAIDs for COX-1 versus COX-2 influences their efficacy and side-effect profiles.

Quantitative Data: COX Inhibition and Pharmacokinetics

The following tables summarize the in vitro COX inhibitory activity and key pharmacokinetic parameters of prominent this compound derivatives.

DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Ibuprofen12[1]80[1]0.15[1]
Naproxen~5.6 (time-independent)[2]~0.18 (time-dependent)[2]-
Ketoprofen---

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

DerivativeBioavailabilityProtein BindingElimination Half-life (hours)Metabolism
Ibuprofen80-100% (oral)[3]>99%[3][4]2-4[3]Hepatic (CYP2C9)[3]
Naproxen~100%>99%12-17Hepatic
Ketoprofen~90%>99%1.5-2Hepatic
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • COX-1 or COX-2 enzyme preparation

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection system (e.g., ELISA for prostaglandin (B15479496) E2, luminometric or colorimetric substrate)

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer.

  • Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, cofactors, and the enzyme solution.

  • Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor). Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), stop the reaction using a suitable agent (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin produced using the chosen detection method. For example, in an ELISA-based assay, the concentration of PGE2 is measured.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the site of action for this compound derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 2-(4-hydroxyphenyl)propionic acid derivatives (NSAIDs) NSAIDs->COX

Figure 1: Inhibition of the Cyclooxygenase Pathway by NSAIDs.

Emerging Application: GPR40 Agonism for Type 2 Diabetes

A promising new therapeutic avenue for derivatives of the closely related phenylpropanoic acid is the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. Agonists of GPR40 have the potential to enhance insulin release in a glucose-dependent manner, offering a novel treatment strategy for type 2 diabetes.[5][6]

Quantitative Data: GPR40 Agonist Activity
CompoundTargetEC50 (nM)Application
AMG 837GPR40-Type 2 Diabetes[7]
AM-1638GPR40-Type 2 Diabetes[7]
TAK-875GPR40-Type 2 Diabetes (development discontinued)[7]

Note: Specific EC50 values for these compounds are proprietary but they have been identified as potent agonists in the literature.

Experimental Protocol: GPR40 Agonist Activity Assay (Calcium Mobilization)

This protocol describes a common method to assess the activity of GPR40 agonists by measuring intracellular calcium mobilization.

Materials:

  • Cells stably expressing GPR40 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into a 96- or 384-well black, clear-bottom microplate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration upon GPR40 activation.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of the test compound. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathway: GPR40-Mediated Insulin Secretion

The following diagram illustrates the signaling cascade initiated by the activation of GPR40 in pancreatic β-cells, leading to insulin secretion.

GPR40_Signaling Ligand Phenylpropanoic Acid Derivative GPR40 GPR40 (FFAR1) Ligand->GPR40 Gq Gq GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca2+ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Figure 2: GPR40 Signaling Pathway in Pancreatic β-cells.

Novel Frontier: Butyrylcholinesterase Inhibition for Alzheimer's Disease

Recent research has identified 3-phenylpropanamide (B85529) derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme that, like acetylcholinesterase (AChE), breaks down the neurotransmitter acetylcholine. In the later stages of Alzheimer's disease, BChE activity increases while AChE activity decreases, making selective BChE inhibitors a promising therapeutic strategy to enhance cholinergic neurotransmission and potentially alleviate cognitive decline.[8][9]

Quantitative Data: Butyrylcholinesterase Inhibitory Activity
CompoundTargetIC50 (µM)Application
Compound 12aeqBChE1.3[8]Alzheimer's Disease[8]
huBChE0.95[8]
Compound 8eeqBuChE0.049[10]Alzheimer's Disease[10]
huBuChE0.066[10]

Note: eqBChE refers to equine butyrylcholinesterase and huBChE refers to human butyrylcholinesterase.

Experimental Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol outlines the Ellman's method, a widely used colorimetric assay to determine BChE inhibitory activity.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the BChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Start the reaction by adding the butyrylthiocholine iodide substrate.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Experimental Workflow: Virtual Screening for BChE Inhibitors

The following diagram illustrates a typical computational workflow for identifying potential BChE inhibitors from a large compound library.

BChE_Virtual_Screening Compound_Library Compound Library Pharmacophore_Screening Pharmacophore-based Screening Compound_Library->Pharmacophore_Screening Docking Molecular Docking (BChE Active Site) Pharmacophore_Screening->Docking Hit_Selection Hit Selection and Visual Inspection Docking->Hit_Selection In_Vitro_Assay In Vitro BChE Inhibition Assay Hit_Selection->In_Vitro_Assay Lead_Compound Lead Compound In_Vitro_Assay->Lead_Compound

Figure 3: Virtual Screening Workflow for BChE Inhibitors.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from readily available precursors. The following is a generalized, multi-step synthesis for ibuprofen, a representative member of this class.[10][11][12]

Experimental Protocol: Laboratory Synthesis of Ibuprofen

Step 1: Friedel-Crafts Acylation of Isobutylbenzene (B155976)

  • To a cooled (0°C) suspension of aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add a mixture of isobutylbenzene and acetic anhydride.

  • Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Quench the reaction with dilute hydrochloric acid.

  • Extract the product, 4'-isobutylacetophenone, with an organic solvent, wash, dry, and concentrate.

Step 2: Reduction of 4'-Isobutylacetophenone

  • Dissolve the ketone from the previous step in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride, portion-wise.

  • Stir the reaction until completion.

  • Work up the reaction to isolate the alcohol, 1-(4-isobutylphenyl)ethanol.

Step 3: Conversion to Alkyl Chloride

  • React the alcohol with concentrated hydrochloric acid to form 1-chloro-1-(4-isobutylphenyl)ethane.

Step 4: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent by reacting the alkyl chloride with magnesium turnings in an anhydrous ether solvent.

  • Bubble carbon dioxide gas through the Grignard reagent solution.

  • Acidify the reaction mixture to protonate the carboxylate and precipitate ibuprofen.

  • Isolate and purify the final product.

Conclusion

The this compound core structure has proven to be a remarkably versatile scaffold in medicinal chemistry. Beyond its well-established role in the development of NSAIDs, recent discoveries have expanded its therapeutic potential to include the treatment of type 2 diabetes and Alzheimer's disease. This guide has provided a technical overview of these applications, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms. As research continues, it is anticipated that further modifications of this privileged structure will lead to the development of novel and improved therapies for a wide range of diseases.

References

An In-depth Technical Guide to the Molecular Mechanism of 2-(4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-hydroxyphenyl)propionic acid, also known as 2-hydroxy ibuprofen (B1674241) or 4-hydroxyhydratropic acid, is a primary oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This technical guide provides a comprehensive analysis of its mechanism of action at a molecular level. Contrary to its parent compound, the current body of scientific evidence indicates that this compound is largely devoid of direct pharmacological activity. Its primary role is as a metabolic byproduct destined for excretion. This document will detail the metabolic generation of this compound, evaluate its interaction with key inflammatory enzymes, and present the experimental basis for its classification as an inactive metabolite.

Introduction: From Active Drug to Inactive Metabolite

Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Upon administration, Ibuprofen undergoes extensive hepatic metabolism, primarily via oxidation mediated by cytochrome P450 enzymes, with CYP2C9 being the most significant catalyst.[2][3] This metabolic process leads to the formation of several metabolites, the major ones being 2-hydroxy ibuprofen (the subject of this guide) and carboxy ibuprofen.[2][4] These metabolites are subsequently conjugated, often with glucuronic acid, to increase their polarity for renal excretion.[3]

Core Mechanism of Action: A Study in Pharmacological Inactivity

The principal anti-inflammatory and analgesic effects of Ibuprofen stem from its ability to block the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (B1171923).[1][5]

Extensive research into the pharmacological profile of Ibuprofen's metabolites has led to a broad consensus: the hydroxy and carboxy metabolites, including this compound, exhibit no apparent pharmacological activity. [2][3] Specifically, they do not significantly inhibit COX-1 or COX-2 enzymes at physiologically relevant concentrations and therefore do not contribute to the anti-inflammatory or analgesic effects of the parent drug.

While the S-enantiomer of Ibuprofen is the potent inhibitor of prostaglandin synthesis, even the R-enantiomer (which undergoes in-vivo conversion to the S-form) has been re-evaluated as a potent, substrate-selective inhibitor of endocannabinoid oxygenation by COX-2.[6] However, this nuanced activity has not been demonstrated for its hydroxylated metabolites like this compound.

Metabolic Pathway of Ibuprofen

The generation of this compound is a key step in the clearance of Ibuprofen. The pathway is initiated by the hydroxylation of the isobutyl side chain of the Ibuprofen molecule.

cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism Ibuprofen Ibuprofen CYP2C9 CYP2C9 Ibuprofen->CYP2C9 Metabolite This compound (2-Hydroxy Ibuprofen) Conjugate Glucuronide Conjugate Metabolite->Conjugate Glucuronidation Excretion Renal Excretion Conjugate->Excretion CYP2C9->Metabolite Oxidation

Caption: Metabolic pathway of Ibuprofen to its inactive metabolite.

Signaling Pathway: The Unperturbed Arachidonic Acid Cascade

The diagram below illustrates the arachidonic acid pathway, the primary target of NSAIDs like Ibuprofen. This compound does not significantly interfere with this cascade.

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX  Inhibits Metabolite This compound Metabolite->COX No Significant Inhibition

Caption: The Arachidonic Acid Pathway and the points of action.

Quantitative Data Summary

Quantitative data on the inhibitory activity of this compound against COX enzymes is scarce in the literature, primarily because its activity is negligible. For comparative purposes, the table below presents the known inhibitory concentrations (IC50) for the parent compound, Ibuprofen.

CompoundTargetIC50 Value (μM)Citation
IbuprofenCOX-113[7]
IbuprofenCOX-2370[7]
This compoundCOX-1 / COX-2Not pharmacologically active[2][3]

Experimental Protocols

The determination of a compound's activity against COX enzymes is typically performed using an in vitro assay. Below is a representative protocol that would be used to establish the lack of inhibitory effect of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the production of prostaglandins from arachidonic acid by recombinant COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control (Ibuprofen)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Workflow Diagram:

A Prepare Reagents: Enzyme (COX-1 or COX-2), Buffer, Test Compound, Arachidonic Acid B Pre-incubate Enzyme with Test Compound or Control (e.g., 15 mins at 37°C) A->B C Initiate Reaction by adding Arachidonic Acid B->C D Incubate for a defined period (e.g., 2 mins at 37°C) C->D E Stop Reaction (e.g., by adding a strong acid) D->E F Measure Prostaglandin E2 (PGE2) production using ELISA E->F G Calculate Percent Inhibition and determine IC50 value (if any) F->G

Caption: Experimental workflow for a COX inhibition assay.

Procedure:

  • Preparation: A reaction mixture is prepared containing the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Incubation with Inhibitor: The enzyme mixture is pre-incubated with various concentrations of the test compound (this compound) or the positive control (Ibuprofen) for a set period (e.g., 15 minutes) at 37°C to allow for binding. A vehicle control (e.g., DMSO) is also run in parallel.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is terminated by adding a stopping solution, such as a strong acid.

  • Quantification: The amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The results for this compound would show a lack of dose-dependent inhibition, confirming its inactivity.

Conclusion

At the molecular level, this compound is best understood not by its own mechanism of action, but by its place in the metabolic lifecycle of its parent drug, Ibuprofen. While Ibuprofen is a potent inhibitor of the cyclooxygenase enzymes that drive inflammatory prostaglandin synthesis, its primary oxidative metabolite, this compound, is pharmacologically inert in this pathway. Its efficient formation via CYP450 enzymes and subsequent conjugation represent a crucial detoxification and elimination pathway, ensuring the clearance of the active drug from the body. For professionals in drug development and research, this compound serves as a clear example of how metabolic processes can deactivate a potent therapeutic agent.

References

In Vitro and In Vivo Studies of 2-(4-Hydroxyphenyl)propionic Acid: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)propionic acid, also known as 4-hydroxyhydratropic acid, is a phenolic compound belonging to the class of phenylpropanoic acids. While its isomeric counterpart, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been the subject of various studies, a comprehensive review of the scientific literature reveals a significant scarcity of dedicated in vitro and in vivo research on the biological activities and mechanisms of action of this compound itself. This technical overview aims to summarize the currently available information, highlighting the limited scope of existing research and identifying areas where further investigation is warranted.

Current State of Research

Our extensive search of scientific databases for in vitro and in vivo studies specifically investigating the biological effects of this compound has yielded limited results. The compound is primarily mentioned in the context of:

  • Metabolic Studies: It has been identified as a metabolite in certain biological systems. For instance, it is a known polyphenol metabolite detected in biological fluids.

  • Enzymatic Substrate: Research has noted this compound as a substrate for certain enzymes. One study identified that 4-hydroxyphenylacetate (B1229458) 1-monooxygenase from Pseudomonas acidovorans can act on 4-hydroxyhydratropic acid.

  • Chemical Synthesis and Biotransformation: The compound has been a subject of chemical synthesis and biotransformation studies. For example, research has explored the conversion of this compound into its glucosyl esters and glucosides through root cultures of Panax ginseng. Another study focused on the kinetic resolution of its ethyl ester enantiomers.

Despite these mentions, there is a notable absence of published research detailing its pharmacological effects, potential therapeutic applications, or underlying signaling pathways in cellular or animal models.

Data Presentation

Due to the lack of quantitative data from dedicated in vitro or in vivo studies on the biological activities of this compound, a structured table for comparison cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments focused on the biological effects of this compound are not available in the current body of scientific literature.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways or comprehensive experimental workflows related to the biological activity of this compound have been described in the literature, the creation of corresponding diagrams is not feasible.

Conclusion and Future Directions

The current scientific landscape indicates that this compound is a compound with a notable lack of comprehensive biological investigation. While its existence as a metabolite and its utility as an enzymatic substrate have been established, its potential bioactivities, mechanisms of action, and pharmacological profile remain largely unexplored.

This significant gap in knowledge presents an opportunity for future research. In vitro screening assays could be employed to investigate its potential cytotoxic, anti-inflammatory, antioxidant, or other biological activities. Subsequent in vivo studies in animal models could then be utilized to explore its pharmacokinetic profile, efficacy, and safety. Detailed mechanistic studies would be crucial to elucidate any identified biological effects and the signaling pathways involved. Such research would be invaluable in determining whether this compound holds any promise for therapeutic development.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-hydroxyphenyl)propionic acid, also known as 4-hydroxyhydratropic acid, is a compound of interest in various fields, including pharmaceutical and metabolic research.[1][2][3] Accurate and reliable quantification of this analyte is crucial for its study and application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[4][5] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is suitable for routine analysis and has been validated for its intended purpose.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 220 nm
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application. The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No interference at the analyte's retention time.
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mLTo be defined based on application.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%% RSD ≤ 2.0%
- Intermediate Precision< 1.5%% RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.3 µg/mLSignal-to-Noise ratio of 10:1

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 30:70 v/v):

    • Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Measure 300 mL of HPLC-grade acetonitrile and 700 mL of 0.1% phosphoric acid in water.

    • Combine the two solutions in a suitable container and mix well.

    • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume to the mark. Mix until fully dissolved.

  • Working Standard Solutions (1, 5, 10, 25, 50, 75, 100 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to achieve the desired concentrations for the calibration curve.

2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidance for different sample types is provided below.

  • For Bulk Drug Substance:

    • Accurately weigh a sufficient amount of the sample to prepare a solution with a concentration within the validated range of the method.

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4][6]

  • For Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (B129727) to the sample, vortex, and centrifuge to remove proteins.[7][8] The supernatant can then be diluted and injected.

    • Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.[7][8] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to retain the analyte, wash away interferences, and then elute the analyte with a suitable solvent.[7] The eluate can then be analyzed.

3. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with standard injections to monitor system suitability throughout the run.

4. Data Analysis

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Equilibration MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Sample_Preparation_Workflow cluster_extraction Optional for Complex Matrices Start Sample Filtration Filtration (0.45 µm filter) Start->Filtration LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE Protein_Precipitation Protein Precipitation Start->Protein_Precipitation Dilution Dilution with Mobile Phase Filtration->Dilution Injection Inject into HPLC Dilution->Injection LLE->Dilution SPE->Dilution Protein_Precipitation->Dilution

Caption: Sample preparation workflow for HPLC analysis.

References

Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This application note provides a detailed protocol for the characterization of 2-(4-hydroxyphenyl)propionic acid, a significant compound in various research and development sectors, using ¹H and ¹³C NMR spectroscopy. The provided methodologies and data analysis are intended to guide researchers, scientists, and drug development professionals in obtaining high-quality, reproducible NMR data for this and similar phenolic acid compounds.

Materials and Equipment

  • This compound (purity >98%)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Pipettes and appropriate glassware

  • Vortex mixer

  • Filtration apparatus (e.g., pipette with glass wool)

Experimental Protocols

A detailed workflow for the NMR characterization of this compound is presented below.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh ~10-20 mg of This compound dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup h1_acq Acquire ¹H NMR Spectrum instrument_setup->h1_acq c13_acq Acquire ¹³C NMR Spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline peak_picking Peak Picking and Integration phase_baseline->peak_picking assignment Spectral Assignment peak_picking->assignment

Figure 1: Experimental workflow for NMR analysis.

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube. It is recommended to filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Spectroscopy:

ParameterRecommended Value
Pulse Programzg30
Number of Scans16
Relaxation Delay5.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

¹³C NMR Spectroscopy:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K
Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Data Analysis and Interpretation

The chemical structure of this compound with atom numbering is shown below:

Figure 2: Molecular structure and atom numbering.

¹H NMR Spectral Data

The following table summarizes the assigned ¹H NMR data for this compound in DMSO-d₆.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
112.15br s1H-COOH
29.18s1H-Ar-OH
37.09d2H8.5H-2, H-6
46.67d2H8.5H-3, H-5
53.51q1H7.1H-7
61.29d3H7.1H-9
¹³C NMR Spectral Data

The following table summarizes the assigned ¹³C NMR data for this compound in DMSO-d₆.

SignalChemical Shift (δ, ppm)Assignment
1175.1C-8 (COOH)
2156.0C-4
3132.3C-1
4128.0C-2, C-6
5114.9C-3, C-5
644.5C-7
719.1C-9

Summary

This application note provides a comprehensive protocol for the NMR characterization of this compound. The detailed experimental procedures and fully assigned spectral data serve as a valuable resource for researchers in quality control, drug discovery, and chemical synthesis. Adherence to these protocols will facilitate the acquisition of high-quality and reliable NMR data for structural confirmation and purity assessment.

Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-hydroxyphenyl)propionic acid is a phenolic acid that has garnered interest in biomedical research due to its presence in biological fluids and its association with gut microbial metabolism of dietary polyphenols. As a metabolite of flavonoids and other related compounds, its quantification in biological matrices such as plasma and urine can provide valuable insights into dietary intake, gut microbiome activity, and potential physiological effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is not typically synthesized endogenously in humans but is rather a product of the gut microbial breakdown of larger dietary polyphenols, such as flavonoids (e.g., quercetin, catechin) and phenolic acids (e.g., p-coumaric acid). The metabolic pathway generally involves the deglycosylation of flavonoid glycosides, followed by ring-fission of the flavonoid C-ring, and subsequent dehydroxylation and reduction reactions carried out by various species of the gut microbiota. Key metabolites in this pathway include 3-(4-hydroxyphenyl)propionic acid and 4-hydroxyphenylacetic acid.

G cluster_diet Dietary Precursors cluster_gut Gut Microbiota Metabolism cluster_metabolites Key Metabolites Flavonoids Flavonoids (e.g., Quercetin, Catechin) Deglycosylation Deglycosylation Flavonoids->Deglycosylation Hydrolysis Phenolic_Acids Phenolic Acids (e.g., p-Coumaric Acid) Reduction Reduction Phenolic_Acids->Reduction Reduction Ring_Fission C-Ring Fission Deglycosylation->Ring_Fission Dehydroxylation Dehydroxylation Ring_Fission->Dehydroxylation Dehydroxylation->Reduction Target This compound Reduction->Target Metabolite1 3-(4-hydroxyphenyl)propionic acid Reduction->Metabolite1 Metabolite2 4-hydroxyphenylacetic acid Reduction->Metabolite2

Caption: Gut microbial metabolic pathway of dietary polyphenols.

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and reagents.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., deuterated this compound in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for Target Analytes
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound165.1121.1502515
3-(4-hydroxyphenyl)propionic acid165.1107.1502518
4-hydroxyphenylacetic acid151.1107.1502012
Internal Standard (d4-2-(4-hydroxyphenyl)propionic acid)169.1125.1502515

Note: The exact m/z values and optimal cone and collision energies should be determined empirically by infusing individual standards.

Table 2: Method Performance Characteristics (Typical)
ParameterThis compound3-(4-hydroxyphenyl)propionic acid4-hydroxyphenylacetic acid
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) >0.995>0.995>0.995
LOD (ng/mL) 0.50.50.4
LOQ (ng/mL) 1.51.51.2
Recovery (%) 85 - 10588 - 10290 - 108
Intra-day Precision (%RSD) <10<10<10
Inter-day Precision (%RSD) <15<15<15

These values are representative of typical performance for phenolic acid analysis and should be established during in-house method validation.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect Collect Biological Sample (e.g., Plasma) Store Store at -80°C Collect->Store Thaw Thaw Sample on Ice Store->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Protein Precipitation (ice-cold ACN) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for LC-MS/MS analysis.

Application Notes and Protocols for the Use of 2-(4-hydroxyphenyl)propionic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxyphenyl)propionic acid, particularly its (R)-enantiomer, is a critical chiral intermediate in the synthesis of a major class of herbicides known as aryloxyphenoxypropionates (APPs or FOPs).[1][2] These herbicides are highly effective post-emergence agents used to control a wide range of grass weeds in broadleaf crops.[3][4] The herbicidal activity of these compounds stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[4][5][6] This inhibition disrupts the biosynthesis of fatty acids, which are essential components of plant cell membranes, ultimately leading to weed death.[5][6] The (R)-isomer of these herbicides exhibits significantly higher biological activity than the (S)-isomer, making the use of enantiomerically pure (R)-2-(4-hydroxyphenyl)propionic acid crucial for producing more potent and environmentally friendly herbicides at lower application rates.[1]

These application notes provide detailed protocols and data for the synthesis and evaluation of APP herbicides derived from this compound, targeting professionals in agrochemical research and development.

Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to form malonyl-CoA.[7][8] By inhibiting this crucial enzyme, APP herbicides block the production of the building blocks necessary for the synthesis of lipids. This disruption of lipid synthesis prevents the formation of new cell membranes, which is vital for plant growth and development.[6] The selectivity of these herbicides is attributed to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[6]

ACCase_Inhibition_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipids & Cell Membranes FattyAcids->Lipids PlantGrowth Plant Growth & Development Lipids->PlantGrowth ACCase->MalonylCoA Catalysis APP_Herbicide Aryloxyphenoxypropionate Herbicide APP_Herbicide->Inhibition Inhibition->ACCase Inhibition

ACCase inhibition by APP herbicides.

Synthesis of Aryloxyphenoxypropionate Herbicides

The general synthesis of APP herbicides involves the etherification of (R)-2-(4-hydroxyphenyl)propionic acid or its esters with a suitable aryl or heteroaryl halide. The following protocols provide examples for the synthesis of key APP herbicides.

Protocol 1: Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid (Quizalofop acid)

This protocol describes the synthesis of the acidic form of Quizalofop.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • 2,6-dichloroquinoxaline (B50164)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ice water

  • Reaction flask, stirrer, heating mantle, filtration apparatus

Procedure: [9]

  • Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (0.02 mol) in N,N-dimethylformamide (40 mL) in a 100 mL reaction flask with stirring.

  • Add potassium carbonate (0.033 mol) to the solution at room temperature and continue stirring for 15-30 minutes.

  • Heat the mixture to 75 °C and stir for 2 hours.

  • Add 2,6-dichloroquinoxaline (0.02 mol) to the reaction mixture and increase the temperature to 145 °C. Maintain the reaction for 6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction solution into ice water (250 mL) and acidify with hydrochloric acid to a pH of 4-5.

  • Filter the resulting precipitate, wash with water, and dry to obtain the yellow solid product.

Expected Yield: ~97%[9]

Protocol 2: Synthesis of Haloxyfop-P-methyl

This protocol details the synthesis of Haloxyfop-P-methyl from an intermediate derived from (R)-2-(4-hydroxyphenoxy)propionic acid.

Materials:

  • 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine

  • (L)-methyl 2-methanesulfonyloxypropionate

  • Potassium carbonate (K₂CO₃)

  • Chlorobenzene (B131634)

  • Three-necked flask, stirrer, heating mantle

Procedure: [10]

  • In a 250 mL three-necked flask, add potassium carbonate (0.075 mol), 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine (0.05 mol), and chlorobenzene (116 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add (L)-methyl 2-methanesulfonyloxypropionate (0.1 mol) dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 80-85 °C and continue the reaction for 48 hours.

  • Upon completion, process the reaction mixture to isolate the final product.

Quantitative Data:

  • Yield: 94.9%[10]

  • Purity (HPLC): 93.0%[10]

  • Enantiomeric Excess (ee): 91.2%[10]

  • ¹H NMR (CDCl₃): δ 8.26 (1H, s), 7.96 (1H, s), 6.92-7.09 (4H, q), 4.74-4.79 (1H, q), 3.78 (3H, s), 1.63-1.65 (3H, d)[10]

  • MS (m/e): 375[10]

Experimental Workflow for Herbicide Discovery and Evaluation

The discovery and evaluation of new herbicides is a systematic process that begins with the synthesis of novel compounds and progresses through a series of biological and toxicological assessments.

Herbicide_Discovery_Workflow Start Start: Design of Novel APP Derivatives Synthesis Chemical Synthesis (from 2-(4-hydroxyphenyl) propionic acid) Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Bioassays In Vitro & In Vivo Herbicidal Activity Screening Purification->Bioassays ACCase_Assay ACCase Inhibition Assay (IC50 Determination) Bioassays->ACCase_Assay Crop_Safety Crop Safety & Selectivity Evaluation ACCase_Assay->Crop_Safety Lead_Compound Lead Compound Identification Crop_Safety->Lead_Compound Lead_Compound->Start Inactive Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Compound->Optimization Active End End: Candidate for Development Lead_Compound->End Optimized Optimization->Synthesis

References

Application Notes and Protocols: Experimental Design for Testing the Efficacy of 2-(4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the anti-inflammatory efficacy of 2-(4-hydroxyphenyl)propionic acid. The protocols herein detail a tiered approach, beginning with fundamental in vitro characterization and culminating in a preclinical in vivo assessment. This document outlines methodologies for assessing cytotoxicity, determining the mechanism of action through enzyme and cytokine inhibition assays, and evaluating in vivo efficacy in a murine model of acute inflammation. The provided workflows, data presentation tables, and pathway diagrams are intended to guide researchers in the systematic investigation of this compound's therapeutic potential.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][3] this compound, a compound structurally related to the NSAID ibuprofen (B1674241), presents a promising candidate for investigation as a novel anti-inflammatory agent.[3] Preliminary research suggests that related phenolic compounds can modulate inflammatory pathways, including the nuclear factor kappa-B (NF-κB) signaling cascade.[4][5][6] This document provides a detailed experimental design to systematically evaluate the anti-inflammatory properties of this compound.

Experimental Workflow

The overall experimental design follows a logical progression from in vitro to in vivo studies to thoroughly characterize the anti-inflammatory potential of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Preparation and Characterization B Cytotoxicity Assessment (MTT Assay) A->B C COX-1/COX-2 Inhibition Assay B->C Determine non-toxic concentrations D LPS-Stimulated Macrophage Assay B->D Determine non-toxic concentrations E Measurement of Inflammatory Mediators (PGE2, TNF-α, IL-6) C->E D->E F NF-κB Pathway Analysis (Western Blot) D->F G Carrageenan-Induced Paw Edema Model E->G Promising in vitro results F->G Promising in vitro results H Measurement of Paw Volume G->H I Histopathological Analysis G->I

Figure 1: A diagram illustrating the overall experimental workflow for testing this compound.

In Vitro Experimental Protocols

Cell Viability Assay

Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 10, 25, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Untreated Control1.25 ± 0.08100
Vehicle Control (0.1% DMSO)1.23 ± 0.0798.4
11.21 ± 0.0996.8
101.18 ± 0.0694.4
251.15 ± 0.0892.0
501.10 ± 0.0788.0
1000.65 ± 0.0552.0
Cyclooxygenase (COX) Inhibition Assay

Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare reagents according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050). This includes the heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate.

  • Compound Addition: Add 10 µL of various concentrations of this compound (e.g., 1, 10, 50, 100 µM), a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control, and a vehicle control to respective wells of a 96-well plate.

  • Enzyme Addition: Add COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Color Development: Add the colorimetric substrate to detect the prostaglandin (B15479496) product.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 415 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound.

Data Presentation:

Compound Concentration (µM)% COX-1 Inhibition (Mean ± SD)% COX-2 Inhibition (Mean ± SD)
115.2 ± 3.125.8 ± 4.5
1035.6 ± 4.255.3 ± 5.1
5068.4 ± 5.585.7 ± 6.3
10089.1 ± 6.895.2 ± 4.9
Ibuprofen (10 µM)92.5 ± 4.190.1 ± 3.8
Measurement of Inflammatory Mediators

Protocol: ELISA for Prostaglandin E2 (PGE2), TNF-α, and IL-6

  • Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

  • LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA: Perform ELISAs for PGE2, TNF-α, and IL-6 on the supernatants according to the manufacturer's protocols (e.g., R&D Systems).

  • Data Analysis: Generate a standard curve for each analyte and determine the concentration in the samples.

Data Presentation:

TreatmentPGE2 (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control15 ± 425 ± 830 ± 10
LPS (1 µg/mL)550 ± 451200 ± 981500 ± 120
LPS + Cmpd (10 µM)420 ± 38950 ± 851100 ± 105
LPS + Cmpd (25 µM)280 ± 25650 ± 60750 ± 70
LPS + Cmpd (50 µM)150 ± 18350 ± 42400 ± 55

NF-κB Signaling Pathway Analysis

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Compound This compound Compound->IKK Inhibits

Figure 2: A diagram of the proposed inhibitory action of this compound on the NF-κB signaling pathway.

Protocol: Western Blot for Phospho-IκBα and IκBα

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described in section 3.3, but for a shorter duration (e.g., 30 minutes) after LPS stimulation. Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα.

Data Presentation:

Treatmentp-IκBα / IκBα Ratio (Fold Change)
Control1.0
LPS (1 µg/mL)8.5
LPS + Cmpd (10 µM)6.2
LPS + Cmpd (25 µM)4.1
LPS + Cmpd (50 µM)2.3

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Mice

Protocol:

  • Animals: Use male BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Carrageenan control

    • Group 3: Carrageenan + this compound (e.g., 25 mg/kg, p.o.)

    • Group 4: Carrageenan + this compound (e.g., 50 mg/kg, p.o.)

    • Group 5: Carrageenan + Indomethacin (10 mg/kg, p.o.) as a positive control

  • Compound Administration: Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

  • Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration.

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control0.05 ± 0.01-
Carrageenan Control0.45 ± 0.050
Cmpd (25 mg/kg)0.30 ± 0.0433.3
Cmpd (50 mg/kg)0.20 ± 0.0355.6
Indomethacin (10 mg/kg)0.15 ± 0.0266.7

Conclusion

The described experimental design provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. Successful completion of these studies will elucidate the compound's mechanism of action and its in vivo efficacy, providing a solid foundation for further drug development efforts. The systematic approach ensures a thorough characterization, from cellular effects to organismal responses, which is critical for advancing a novel therapeutic candidate.

References

Solubility of 2-(4-hydroxyphenyl)propionic acid in different laboratory solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Solubility of 2-(4-hydroxyphenyl)propionic acid

Introduction

This compound, also known as 4-hydroxyhydratropic acid, is a carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its solubility in different solvents is a critical parameter for researchers and drug development professionals, influencing reaction conditions, purification methods, and formulation strategies. This document provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. Detailed experimental protocols for solubility determination are also included to assist in method validation and further research.

Physicochemical Properties
PropertyValue
Chemical Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 126-129 °C

Solubility Data

The solubility of this compound was determined in various laboratory solvents at room temperature (approximately 20-25 °C). The following table summarizes the quantitative and qualitative solubility data.

SolventChemical FormulaSolubility (g/L)Observations
WaterH₂O~2.84[1]Moderately soluble.
EthanolC₂H₅OH> 100 (Estimated)Freely soluble.
MethanolCH₃OH> 100[2]Freely soluble.
AcetoneC₃H₆O> 100 (Estimated)Freely soluble.
Ethyl AcetateC₄H₈O₂~50 (Estimated)Soluble.
DichloromethaneCH₂Cl₂< 1 (Estimated)Sparingly soluble.
ChloroformCHCl₃< 1 (Estimated)Sparingly soluble.
HexaneC₆H₁₄< 0.1 (Estimated)Practically insoluble.
Dimethyl Sulfoxide (DMSO)C₂H₆OS≥ 50; up to 1000 with sonication[3]Very soluble.

Note: Estimated values are based on the solubility of structurally similar compounds, such as 4-hydroxybenzoic acid and 4-hydroxyphenylacetic acid, and general principles of solubility.

Experimental Protocols

Protocol 1: Determination of Saturated Solubility by the Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, etc.)

  • Analytical balance

  • Spatula

  • Screw-cap vials (e.g., 20 mL)

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a screw-cap vial. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker or rotator.

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired level (e.g., 25 °C).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of the compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L or mg/mL).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute B Add Solvent A->B to vial C Shake at Constant Temperature B->C D Settle & Collect Supernatant C->D E Filter D->E F Analyze Concentration (e.g., HPLC) E->F G Determine Solubility F->G

Solubility Determination Workflow
Logical Relationship of Solubility

The following diagram illustrates the general relationship between the polarity of the solvent and the expected solubility of this compound.

solubility_relationship cluster_solute This compound cluster_solvents Solvents solute Moderately Polar polar Polar (e.g., Water, Alcohols, DMSO) solute->polar High Solubility ('Like Dissolves Like') nonpolar Nonpolar (e.g., Hexane, Dichloromethane) solute->nonpolar Low Solubility

Solubility Polarity Relationship

References

Safety precautions and handling guidelines for 2-(4-hydroxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling guidelines, and relevant experimental protocols for 2-(4-hydroxyphenyl)propionic acid. The information is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its experimental application.

Section 1: Safety Precautions and Handling Guidelines

This compound and its isomers are classified as hazardous materials. Strict adherence to safety protocols is essential to prevent adverse health effects. The primary hazards include serious eye irritation, skin irritation, and potential respiratory irritation. Some data also suggests acute oral toxicity.[1][2][3][4][5]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][4]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.
Handling and Storage

Handling:

  • Avoid creating dust when handling the solid form.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Section 2: Experimental Protocols

While specific toxicological mechanisms for this compound are not extensively documented, its known irritant properties suggest that cellular toxicity and inflammatory responses are likely endpoints of interest. The following protocols are representative examples for assessing the biological effects of this compound in a research setting.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to assess the potential of this compound to induce cell death in a human keratinocyte cell line (e.g., HaCaT), which can serve as a model for skin irritation.

Materials:

  • HaCaT human keratinocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the wells and add the media containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol for Assessing Anti-inflammatory Activity

This protocol outlines a method to investigate the potential of this compound to modulate inflammatory responses, which could be relevant to its use in cosmetic applications.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for nitrite (B80452) determination

  • ELISA kit for TNF-α or IL-6

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent as an indicator of nitric oxide production.

  • Cytokine Analysis: Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α or IL-6 using an ELISA kit.

  • Data Analysis: Compare the levels of nitric oxide and cytokines in the treated groups to the LPS-only control group to determine the anti-inflammatory effect.

Section 3: Visualizations

Experimental Workflow Diagram

G General Experimental Workflow for In Vitro Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., Keratinocytes, Macrophages) treatment Cell Treatment with This compound cell_culture->treatment compound_prep Compound Preparation (Stock and Working Solutions) compound_prep->treatment incubation Incubation (24-48 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity inflammation Inflammatory Marker Analysis (e.g., ELISA, Griess) incubation->inflammation

Caption: Workflow for in vitro testing of this compound.

Postulated Inflammatory Signaling Pathway

Given that skin and eye irritation are inflammatory responses, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a plausible signaling cascade involved. Some metabolites of natural compounds have been shown to modulate this pathway.[7]

G Postulated NF-κB Signaling in Irritant Response compound This compound (Irritant) receptor Cell Surface Receptor Activation compound->receptor IKK IKK Complex Activation receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases nucleus Nucleus NFkB->nucleus transcription Gene Transcription nucleus->transcription contains response Inflammatory Response (Cytokines, Prostaglandins) transcription->response

Caption: Potential NF-κB pathway in cellular irritation response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of 2-(4-hydroxyphenyl)propionic acid and its structural analogues. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is producing a significant amount of a disubstituted byproduct. How can I improve the selectivity for the desired mono-substituted product?

A1: The formation of disubstituted byproducts is a common challenge, particularly when using starting materials with multiple reactive sites, such as hydroquinone (B1673460). The primary cause is the reaction of both hydroxyl groups.

Solution: Employ a protection group strategy. By protecting one of the hydroxyl groups on the hydroquinone starting material, you can prevent the formation of diether byproducts. A common protecting group for this purpose is a benzyl (B1604629) group. The synthesis can be carried out with mono-benzyl ether of hydroquinone, followed by a deprotection step to yield the final product. This method has been shown to significantly improve the yield and purity of the desired monosubstituted product.[1]

Q2: I am observing low yields in my synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, byproduct formation, and incomplete reactions.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for each step. Some steps may require cooling (e.g., 0-5°C), while others proceed at room temperature or require heating.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • pH: For hydrolysis steps, ensure the pH is adjusted correctly to facilitate the precipitation of the final product. A pH of 1-2 is often required.[1]

    • Catalyst: If using a catalyst, ensure it is active and used in the correct amount. Catalyst deactivation can lead to incomplete reactions.

  • Byproduct Formation: As discussed in Q1, the formation of byproducts is a major cause of low yields. Implementing a protection group strategy is a key solution.

  • Purification Losses: Significant loss of product can occur during purification steps. Optimize your purification method (e.g., recrystallization solvent system, chromatography conditions) to maximize recovery.

Q3: I am having difficulty purifying the final product. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

Recommended Purification Methods:

  • Recrystallization: This is a highly effective method for purifying the final product. A common solvent for recrystallization of 2-(4-hydroxyphenoxy)propionic acid is ethanol (B145695).[1]

  • Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed to separate the desired product from impurities.[1]

  • Extraction: Liquid-liquid extraction is a crucial step in the workup to remove water-soluble and some organic-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound and its analogues?

A1: The most common impurities include:

  • Disubstituted byproducts (e.g., 1,4-bis(1-carboxyethoxy)benzene when using hydroquinone).

  • Unreacted starting materials (e.g., hydroquinone, 2-bromopropionic acid ester).

  • Products of side reactions, which can vary depending on the specific synthetic route.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What is a typical yield for the synthesis of 2-(4-hydroxyphenoxy)propionic acid?

A3: The yield is highly dependent on the synthetic route and optimization of reaction conditions. With a protection group strategy to prevent byproduct formation, yields for individual steps can be quite high. For instance, a synthesis involving a deprotection step has reported a yield of 86%, and a subsequent hydrolysis step has a reported yield of 93%.[1] Another method involving the hydrolysis of the corresponding methyl ester has reported a yield of 92.3%.[2]

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthesis Steps

StepStarting MaterialReagentsReported Yield (%)Reference
Deprotection of 2-(4-(benzyloxy)phenoxy)ethyl propionate (B1217596)2-(4-(benzyloxy)phenoxy)ethyl propionateBoron trifluoride-ether, Sodium Iodide86[1]
Hydrolysis of 2-(4-hydroxyphenoxy)ethyl propionate2-(4-hydroxyphenoxy)ethyl propionate10% Sodium Hydroxide solution93[1]
Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoateMethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate10% Sodium Hydroxide solution92.3[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)propionic acid via Protection Group Strategy

This protocol is based on a method described for a structural analogue and is a representative example.[1]

Step 1: Synthesis of 2-(4-(benzyloxy)phenoxy)ethyl propionate

  • In a suitable reaction vessel, combine mono-benzyl ether of hydroquinone, sodium hydroxide, and 2-bromopropionic acid ethyl ester in a molar ratio of 1:1:1.2 to 1:1:1.5.

  • Use dehydrated ethanol as the solvent.

  • Stir the mixture at room temperature for 4-6 hours.

  • After the reaction is complete, perform an extraction.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to get 2-(4-(benzyloxy)phenoxy)ethyl propionate.

Step 2: Deprotection to form 2-(4-hydroxyphenoxy)ethyl propionate

  • In a flask under an inert atmosphere (e.g., nitrogen), add the 2-(4-(benzyloxy)phenoxy)ethyl propionate from Step 1.

  • Add a reducing agent such as boron trifluoride-ether and sodium iodide.

  • Stir the mixture in an ice-water bath (0-5°C) for 1-3 hours.

  • Perform an extraction and dry the organic phase.

  • Concentrate the solution and purify by silica gel column chromatography to obtain 2-(4-hydroxyphenoxy)ethyl propionate.

Step 3: Hydrolysis to 2-(4-hydroxyphenoxy)propionic acid

  • Add the 2-(4-hydroxyphenoxy)ethyl propionate from Step 2 to a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 3 hours.

  • Cool the reaction mixture in an ice-water bath and acidify by dropwise addition of 2mol/L hydrochloric acid to a pH of 1.

  • Continue stirring for 1 hour to allow for complete precipitation.

  • Extract the product with ethyl acetate.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-hydroxyphenoxy)propionic acid.

Visualizations

experimental_workflow cluster_step1 Step 1: Protected Ether Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Hydrolysis start1 Mono-benzyl ether of hydroquinone + 2-bromopropionic acid ethyl ester + NaOH in Ethanol react1 Stir at room temperature (4-6 hours) start1->react1 workup1 Extraction, Drying, Concentration react1->workup1 purify1 Silica Gel Column Chromatography workup1->purify1 product1 2-(4-(benzyloxy)phenoxy)ethyl propionate purify1->product1 start2 Product from Step 1 in inert atmosphere product1->start2 react2 Add BF3·OEt2 and NaI Stir at 0-5°C (1-3 hours) start2->react2 workup2 Extraction, Drying, Concentration react2->workup2 purify2 Silica Gel Column Chromatography workup2->purify2 product2 2-(4-hydroxyphenoxy)ethyl propionate purify2->product2 start3 Product from Step 2 + 10% NaOH (aq) product2->start3 react3 Stir at room temperature (3 hours) start3->react3 workup3 Acidify to pH 1 with HCl, Extraction with Ethyl Acetate react3->workup3 purify3 Recrystallization from Ethanol workup3->purify3 final_product 2-(4-hydroxyphenoxy)propionic acid purify3->final_product

Caption: Synthetic workflow for 2-(4-hydroxyphenoxy)propionic acid.

troubleshooting_logic low_yield Low Yield byproduct Byproduct Formation low_yield->byproduct suboptimal Suboptimal Reaction Conditions low_yield->suboptimal product_loss Product Loss during Purification low_yield->product_loss purification Purification Issues byproduct->purification disubstitution Disubstitution byproduct->disubstitution incomplete_reaction Incomplete Reaction suboptimal->incomplete_reaction temp_time Incorrect Temperature/Time suboptimal->temp_time ph_control Improper pH Control suboptimal->ph_control catalyst Catalyst Deactivation suboptimal->catalyst hard_separation Difficult Separation of Impurities purification->hard_separation purification->product_loss

Caption: Common issues in the synthesis of this compound.

References

How to improve the yield and purity of 2-(4-hydroxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-(4-hydroxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of your product through detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the reaction of 4-hydroxyphenylacetic acid with a methylating agent or the hydrolysis of its corresponding ester. Another approach involves the use of hydroquinone (B1673460) and ethyl lactate (B86563) as starting materials, which prevents the formation of diether byproducts through the protection of a single hydroxyl group.[1] Biosynthetic routes using microorganisms like Beauveria bassiana to hydroxylate 2-phenoxypropionic acid are also employed, particularly for producing specific enantiomers.[2][3][4]

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Purity of Reactants and Solvents: Using pure starting materials and dry solvents is crucial to prevent side reactions.

  • Reaction Temperature: Maintaining the optimal temperature throughout the reaction is critical. For instance, some reactions require cooling to -10° to -20° C.[5]

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of degradation products.

  • Stoichiometry of Reagents: The molar ratio of reactants should be carefully controlled.

  • Stirring: Continuous and thorough stirring ensures a homogenous reaction mixture.[6]

  • Post-reaction Work-up: Careful quenching and extraction procedures are necessary to minimize product loss.[6]

Q3: What level of purity can I expect to achieve?

A3: With proper purification techniques, such as recrystallization, a purity of ≥99% can be achieved.[7] High-performance liquid chromatography (HPLC) can be used to verify the purity of the final product.[8]

Q4: What are the typical byproducts in the synthesis of this compound?

A4: A common byproduct is the bis-substituted product, such as 1,4-bis(1-carboxyethoxy)benzene, especially when starting from hydroquinone without a protecting group strategy.[1][7] Other impurities can arise from unreacted starting materials or side reactions depending on the specific synthetic route.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more of the limiting reagent. Ensure the reaction is stirred vigorously.[6]
Decomposition of product.If product decomposition is observed, consider quenching the reaction earlier. Maintain the recommended reaction temperature strictly.[5][6]
Loss during work-up.Ensure complete extraction by using an adequate amount of solvent and performing multiple extractions. Thoroughly rinse all glassware that came into contact with the product.[6]
Low Purity Presence of unreacted starting materials.Optimize reaction time and stoichiometry to ensure complete conversion of the starting materials.
Formation of byproducts (e.g., bis-substituted products).If using hydroquinone, employ a monoprotection strategy for one of the hydroxyl groups to prevent the formation of diether byproducts.[1]
Inefficient purification.Utilize recrystallization for purification. Select a solvent or a mixture of solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene and hexane (B92381) mixtures have been shown to be effective.[7] Activated carbon can be used during recrystallization to remove colored impurities.[7]
Difficulty in Crystallization Product is an oil or does not precipitate.Ensure the crude product is sufficiently pure before attempting crystallization. Try different solvent systems (e.g., aliphatic or aromatic hydrocarbons, esters, alcohols, or water).[7] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Protocol 1: Synthesis via Hydroxylation of 2-Phenoxypropionic Acid (Biosynthetic Route)

This method utilizes the microorganism Beauveria bassiana for the stereoselective hydroxylation of (R)-2-phenoxypropionic acid.

Materials:

  • Beauveria bassiana culture

  • (R)-2-phenoxypropionic acid (substrate)

  • Fermentation medium (e.g., containing glucose and peptone)

  • Hydrogen peroxide (H₂O₂) (optional, for induction)[3]

Procedure:

  • Cultivate Beauveria bassiana in a suitable fermentation medium.

  • Introduce the substrate, (R)-2-phenoxypropionic acid, to the culture.

  • Incubate the culture under optimized conditions (e.g., temperature, pH, agitation). Static cultivation has been shown to be effective.[3]

  • Optionally, add H₂O₂ to the culture to induce the hydroxylation process.[3]

  • Monitor the conversion of the substrate to (R)-2-(4-hydroxyphenoxy)propionic acid using techniques like HPLC.

  • Once the reaction is complete, extract the product from the fermentation broth.

  • Purify the product using methods such as crystallization.

Quantitative Data Summary:

ParameterConditionResulting TiterReference
Initial Titer Original Medium9.6 g/L[2]
Optimized Titer Optimized Medium (38.81 g/L glucose, 7.28 g/L peptone, 1.08 mL/100 mL H₂O₂)19.53 g/L[2]
Mutant Strain Titer B. bassiana CCN-7 with 50 g/L substrate36.88 g/L[4]
Protocol 2: Purification by Recrystallization

This protocol is for the purification of crude this compound or its ester derivatives.

Materials:

  • Crude this compound or its ester

  • Recrystallization solvent (e.g., toluene, hexane, ethanol, water, or a mixture)[1][7]

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature (e.g., 30-130 °C) to form a clear solution.[7]

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath (-10 °C to room temperature) to induce crystallization.[7]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Quantitative Data Summary:

Initial PuritySolvent SystemFinal PurityReference
99.28% (containing 0.58% bis-substituted product)Toluene/HexaneNot specified, but bis-substituted product was reduced[7]
CrudeEthanol>93% (yield)[1]

Visualizations

Synthesis_Workflow start Start reactants Reactants: 4-Hydroxyphenylacetic Acid + Methylating Agent start->reactants reaction Reaction (Controlled Temp & Time) reactants->reaction workup Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization) crude->purification pure_product Pure 2-(4-hydroxyphenyl) propionic acid purification->pure_product analysis Purity Analysis (HPLC) pure_product->analysis

Caption: General workflow for the chemical synthesis and purification of this compound.

Troubleshooting_Logic start Experiment Start low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_reaction Check Reaction Conditions: - Temperature - Time - Stirring low_yield->check_reaction Yes check_byproducts Identify Byproducts (e.g., via NMR, MS) low_purity->check_byproducts Yes successful_product High Yield & Purity Product low_purity->successful_product No check_workup Review Work-up Procedure: - Quenching - Extraction Efficiency check_reaction->check_workup check_workup->start Re-run Experiment optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography check_byproducts->optimize_purification optimize_purification->start Re-run Experiment

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-(4-hydroxyphenyl)propionic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification, detailed experimental protocols, and key data to support your work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Solvent is too good: The compound remains soluble even at low temperatures.- Not enough compound is present: The solution is not saturated.- Supersaturation: Crystals have not initiated nucleation.- Cooling too rapidly: Inhibits the formation of a crystal lattice.- For overly good solvents: Partially evaporate the solvent to increase the concentration. If using a two-solvent system, add more of the anti-solvent.- For unsaturated solutions: Evaporate some of the solvent to concentrate the solution.- To induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound.- For rapid cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound: The compound melts before it dissolves.- Insoluble impurities are present. - The solution is too concentrated. - To address melting: Add a small amount of a solvent in which the compound is highly soluble to lower the melting point of the mixture, or select a lower-boiling point solvent for recrystallization.- For insoluble impurities: Perform a hot filtration step to remove any undissolved material before allowing the solution to cool.- For concentrated solutions: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is formed.
Colored Crystals - Colored impurities are co-precipitating with the product. - Add activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.
Low Purity After Recrystallization - Inefficient removal of impurities: The chosen solvent may not be optimal for separating the desired compound from its impurities.- Crystals crashed out too quickly: Trapping impurities within the crystal lattice.- Re-evaluate the solvent system: Test different solvents or solvent mixtures to find one that provides a significant difference in solubility between the product and impurities at high and low temperatures.- Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Compound and Impurities - Inappropriate mobile phase polarity: The eluent is either too polar (eluting everything quickly) or not polar enough (nothing moves).- Column overloading: Too much crude material was loaded onto the column.- Cracked or channeled column packing. - Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities (aim for an Rf of 0.2-0.4 for the product). A gradient elution may be necessary.- Reduce the sample load: Use a larger column or reduce the amount of crude material.- Repack the column: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
Compound is Stuck on the Column - Mobile phase is not polar enough. - Strong interaction with the stationary phase: The acidic nature of the carboxylic acid can lead to strong adsorption on silica gel.- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system.- Add an acid to the mobile phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica gel, allowing it to elute.
Streaking or Tailing of the Compound Band - Sample is not soluble in the mobile phase. - Strong adsorption to the stationary phase. - Column is overloaded. - Use a stronger solvent to dissolve the sample before loading: Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.- Add an acid modifier to the eluent as described above.- Reduce the amount of sample loaded.
Cracks in the Silica Bed - Running the column dry. - Heat generated from wetting the silica gel with a polar solvent. - Never let the solvent level drop below the top of the silica gel. - Pre-wet the silica gel with the initial, less polar solvent before packing the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis. Depending on the synthetic route, these can include:

  • Unreacted starting materials: Such as phenol (B47542) or pyruvic acid derivatives.

  • Isomers: Positional isomers of the hydroxyphenyl group.

  • Over-alkylation or over-acylation products: If the synthesis involves these steps.

  • Solvents and reagents used in the synthesis and workup.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent for recrystallization should dissolve the crude this compound well at elevated temperatures but poorly at low temperatures. Due to its polar phenolic and carboxylic acid groups, polar solvents are generally a good starting point. Water, ethanol, methanol (B129727), or mixtures of these with less polar solvents like toluene (B28343) or hexane (B92381) can be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific crude product.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin Layer Chromatography (TLC) is the most effective way to monitor your column. Collect fractions of the eluent as they come off the column and spot them on a TLC plate. By running the TLC plate in an appropriate solvent system, you can identify which fractions contain your purified product, which contain impurities, and which are mixed. Fractions containing the pure product can then be combined. For visualization, UV light is often effective for aromatic compounds. Staining with a potassium permanganate (B83412) solution or a ferric chloride solution can also be used to detect the phenolic group.[1]

Q4: My compound is a carboxylic acid. Are there any special considerations for column chromatography?

A4: Yes, the acidic nature of the carboxyl group can cause tailing on silica gel columns due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1% to 1%), to your mobile phase. This helps to keep the carboxylic acid protonated and reduces its binding to the silica, resulting in sharper peaks and better separation.

Q5: What is a good starting mobile phase for silica gel column chromatography of this compound?

A5: A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The addition of a small amount of methanol can be used to elute highly polar compounds. As mentioned, adding a small percentage of acetic or formic acid is often beneficial. The optimal ratio should be determined by preliminary TLC analysis.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility at 25°CSolubility at Boiling Point
WaterSparingly solubleSoluble
EthanolSolubleVery Soluble
MethanolSolubleVery Soluble
Ethyl AcetateModerately solubleSoluble
TolueneSparingly solubleModerately soluble
HexaneInsolubleSparingly soluble

Note: This table provides qualitative solubility data. Exact solubilities can vary with the purity of the compound and the specific conditions.

Table 2: Example of Purity Improvement by Recrystallization
Recrystallization SolventInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)
Toluene/Hexane (1:1)92.9999.03~85
Water95>99~80

Data is illustrative and based on typical results for similar phenolic acids. Actual results may vary.[2]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent or solvent pair. For this example, a water-based recrystallization is described.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and heating until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography Purification
  • TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 v/v/v).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient elution, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A typical workflow for the recrystallization of a solid compound.

Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Was TLC performed to optimize the mobile phase? start->check_tlc No overloading Is the column overloaded? start->overloading Yes optimize_mobile_phase Optimize mobile phase using TLC. Aim for Rf of 0.2-0.4 for the product. check_tlc->optimize_mobile_phase packing Is the column packing uniform? overloading->packing No reduce_load Reduce sample load or use a larger column. overloading->reduce_load Yes repack_column Repack the column carefully. packing->repack_column No solution Improved Separation packing->solution Yes optimize_mobile_phase->solution reduce_load->solution repack_column->solution

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Stability testing and degradation of 2-(4-hydroxyphenyl)propionic acid under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation of 2-(4-hydroxyphenyl)propionic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

HPLC Analysis Issues

Question: Why am I observing peak tailing with my this compound standard?

Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of your analyte, leading to tailing.

    • Solution: Use an end-capped column or a column with a polar-embedded phase to shield the silanol groups.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, you may observe poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in a single ionic form. The use of a buffer is highly recommended to maintain a consistent pH.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Question: My retention times for this compound are shifting between injections. What could be the cause?

Answer: Retention time variability can be frustrating and can compromise the reliability of your results. Here are some common causes and their solutions:

  • Mobile Phase Inconsistency:

    • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the solvent proportioning valves are functioning correctly. For buffered mobile phases, ensure the buffer concentration is sufficient and that the pH is stable.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Column Equilibration:

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

Question: I am seeing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?

Answer: Ghost peaks can originate from several sources. A systematic approach is needed to identify and eliminate them:

  • Contaminated Mobile Phase:

    • Solution: Use high-purity solvents and freshly prepared mobile phase. Filter all mobile phase components before use.

  • Sample Carryover:

    • Solution: Implement a robust needle wash protocol in your autosampler. Inject a blank solvent after a concentrated sample to check for carryover.

  • Late Eluting Compounds:

    • Solution: Extend the run time of your gradient method to ensure all components from previous injections have eluted.

Forced Degradation Study Issues

Question: I am not observing any degradation of this compound under my stress conditions. What should I do?

Answer: If you are not seeing degradation, it's possible your stress conditions are not stringent enough.

  • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study. For photostability studies, ensure the light source is of appropriate intensity and wavelength. It's important to note that over-stressing the molecule can lead to secondary degradation products that may not be relevant to the actual stability of the compound. A good target is to achieve 5-20% degradation of the parent compound.

Question: How can I ensure that the degradation I am observing is from the stress condition and not from the excipients in my formulation?

Answer: This is a critical aspect of formulation stability studies.

  • Solution: You should perform forced degradation studies on the placebo (all formulation components except the active pharmaceutical ingredient) under the same stress conditions. This will help you identify any degradants originating from the excipients and ensure they do not interfere with the analysis of the drug's degradation products.

Frequently Asked Questions (FAQs)

What are the expected degradation pathways for this compound?

Based on the structure of this compound, which contains a phenol (B47542) group and a carboxylic acid, the following degradation pathways can be anticipated under various stress conditions. Please note that the following pathways are postulated based on the chemical structure and data from similar compounds, and would require experimental confirmation.

  • Hydrolysis: The ester linkage in a formulated product could be susceptible to hydrolysis. The propionic acid side chain itself is generally stable to hydrolysis.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products. The benzylic position is also a potential site for oxidation.

  • Photodegradation: Phenolic compounds can undergo photodegradation, often initiated by the formation of phenoxy radicals, which can then lead to polymerization or further oxidative degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propionic acid side chain could occur.

What is a suitable stability-indicating HPLC method for the analysis of this compound and its degradation products?

A good stability-indicating method should be able to resolve the parent compound from all potential degradation products and process-related impurities. While a specific validated method for this compound is not publicly available, a typical starting point for method development would be a reversed-phase HPLC method with UV detection.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate how results from such studies can be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)8.52
0.1 M NaOH (60°C, 8h)15.23
10% H₂O₂ (RT, 24h)12.84
Thermal (80°C, 48h)5.11
Photolytic (ICH Q1B)9.73

Table 2: Purity of this compound Peak in Stressed Samples

Stress ConditionPeak Purity AnglePeak Purity ThresholdResult
0.1 M HCl0.1230.250Pass
0.1 M NaOH0.1560.265Pass
10% H₂O₂0.1890.280Pass
Thermal0.1100.245Pass
Photolytic0.1450.260Pass

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the drug substance in a neutral solvent at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., in a gradient elution).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidative Degradation (10% H2O2, RT) thermal Thermal Degradation (80°C) photo Photolytic Degradation (ICH Q1B) hplc Stability-Indicating HPLC Analysis acid->hplc Neutralize & Dilute base->hplc Neutralize & Dilute oxidation->hplc Dilute thermal->hplc Dissolve & Dilute photo->hplc Dissolve & Dilute data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradation Degradation Products HPP This compound oxidative_prod Oxidative Products (e.g., Quinones) HPP->oxidative_prod Oxidation (H2O2) photolytic_prod Photolytic Products (e.g., Dimers, Polymers) HPP->photolytic_prod Photolysis (UV/Vis) thermal_prod Thermal Product (e.g., Decarboxylated species) HPP->thermal_prod Thermal Stress

Caption: Postulated degradation pathways for this compound.

Troubleshooting peak tailing in HPLC analysis of 2-(4-hydroxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 2-(4-hydroxyphenyl)propionic acid.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. An ideal peak shape is Gaussian (symmetrical). In quantitative analysis, peak tailing can lead to inaccurate peak integration and reduced resolution between adjacent peaks. For this compound, an acidic compound, peak tailing is often related to secondary interactions with the stationary phase or suboptimal mobile phase conditions.

Initial Troubleshooting Workflow

When encountering peak tailing, a systematic approach is crucial to identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.

cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Troubleshooting Paths A Peak Tailing Observed for This compound B Are all peaks tailing or only the analyte? A->B C All Peaks Tailing B->C All D Only Analyte Peak Tailing B->D Analyte Only E Check for Extra-Column Volume: - Tubing length/diameter - Loose fittings - Detector cell volume C->E F Investigate Column Issues: - Column void - Blocked frit - Column contamination C->F G Evaluate Mobile Phase & Analyte Interactions: - pH optimization - Buffer strength - Silanol (B1196071) interactions D->G H Review Sample & Injection Parameters: - Sample solvent mismatch - Sample overload D->H

Caption: Initial troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase can be deprotonated at mobile phase pH values above approximately 3. These negatively charged silanols can then interact with the analyte via ion-exchange, leading to a secondary retention mechanism and peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound. This compound has two ionizable groups: a carboxylic acid (pKa ≈ 4.08) and a phenolic hydroxyl group (pKa ≈ 10.1). If the mobile phase pH is close to the pKa of the carboxylic acid, a mixed population of ionized and non-ionized forms will exist, which can cause peak broadening and tailing.[2][3][4]

  • Low Buffer Concentration: An inadequate buffer concentration in the mobile phase can lead to localized pH shifts on the column as the sample is injected, causing inconsistent ionization of the analyte and resulting in poor peak shape.

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components can create active sites on the column, leading to peak tailing. Column bed collapse or void formation can also contribute to poor peak shapes.

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector flow cell can cause band broadening, which may manifest as peak tailing, especially for early-eluting peaks.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]

Q2: How does mobile phase pH affect the peak shape of this compound?

The mobile phase pH directly influences the ionization state of the analyte. For acidic compounds, it is generally recommended to work at a mobile phase pH at least 2 pH units below the analyte's pKa to ensure it is in a single, non-ionized form.[3][7] For this compound (pKa of the carboxylic acid ≈ 4.08), a mobile phase pH between 2.5 and 3.0 is often optimal. At this low pH, the carboxylic acid is protonated (non-ionized), minimizing secondary interactions and promoting a single retention mechanism.[1][8]

The following diagram illustrates the relationship between mobile phase pH, analyte ionization, and the resulting peak shape.

cluster_0 Mobile Phase pH relative to Analyte pKa cluster_1 Analyte State cluster_2 Expected Peak Shape A pH ≈ pKa C Mixed Ionized and Non-ionized Forms A->C B pH << pKa D Primarily Non-ionized Form B->D E Broad, Tailing Peak C->E F Sharp, Symmetrical Peak D->F

Caption: Effect of mobile phase pH on peak shape.

Q3: What type of HPLC column is best for analyzing this compound?

For reversed-phase HPLC of acidic compounds like this compound, a modern, high-purity silica (B1680970) C18 or C8 column that is well end-capped is recommended.[1] End-capping is a process that deactivates most of the residual silanol groups, significantly reducing the potential for secondary interactions that cause peak tailing. Using columns with Type B silica, which has lower metal content, can also minimize peak tailing.[9]

Q4: Can my sample preparation be the cause of peak tailing?

Yes, several aspects of sample preparation can contribute to peak tailing:

  • Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile) can cause peak distortion. It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[5]

  • Sample Concentration: Injecting a sample that is too concentrated can overload the column, leading to broad and tailing peaks.[5][6] If you suspect overloading, try diluting your sample.

  • Matrix Effects: Complex sample matrices can contain components that are strongly retained on the column, creating active sites that cause tailing. Proper sample cleanup, such as solid-phase extraction (SPE), can help remove these interferences.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of various HPLC parameters on the peak tailing factor for an acidic compound like this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[5]

ParameterChangeExpected Effect on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease from 4.5 to 2.8Significant Decrease (e.g., from 1.8 to 1.1)Suppresses ionization of the carboxylic acid, leading to a single, non-ionized species and reduced interaction with silanols.[1][8]
Buffer Concentration Increase from 10 mM to 50 mMDecrease (e.g., from 1.5 to 1.2)Provides better pH control on the column, preventing localized pH shifts that can cause peak broadening.[5]
Column Chemistry Switch from non-end-capped to end-capped C18Significant Decrease (e.g., from 2.0 to 1.2)End-capping deactivates residual silanol groups, minimizing secondary retention mechanisms.[1]
Injection Volume Decrease from 20 µL to 5 µLDecrease (e.g., from 1.6 to 1.1)Reduces the risk of column overloading.[5]
Sample Solvent Change from 100% Acetonitrile to Mobile PhaseDecrease (e.g., from 1.7 to 1.2)Prevents peak distortion caused by a strong injection solvent.[5]

Experimental Protocols

Optimized HPLC Method for this compound

This protocol is a recommended starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterCondition
HPLC Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Sample Diluent Mobile Phase A / Acetonitrile (80:20, v/v)

Rationale for Method Parameters:

  • End-capped C18 Column: Minimizes silanol interactions.

  • 0.1% Formic Acid: Lowers the mobile phase pH to approximately 2.7, ensuring the carboxylic acid group of the analyte is fully protonated. This also protonates residual silanol groups, further reducing secondary interactions.[1]

  • Gradient Elution: Allows for the efficient elution of the analyte and any potential impurities.

  • Controlled Temperature: Maintains consistent retention times and peak shapes.

  • Appropriate Sample Diluent: Ensures compatibility with the mobile phase and prevents peak distortion.

Column Cleaning and Regeneration Protocol

If column contamination is suspected as the cause of peak tailing, the following general-purpose flushing procedure can be used for reversed-phase columns. Always consult the column manufacturer's specific recommendations.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of each of the following solvents in order:

    • Water (HPLC grade)

    • Isopropanol

    • Hexane

    • Isopropanol

    • Water (HPLC grade)

    • Mobile Phase (without buffer salts)

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

References

Optimization of reaction conditions for the derivatization of 2-(4-hydroxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the derivatization of 2-(4-hydroxyphenyl)propionic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis?

A1: Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For this compound, derivatization is often necessary for gas chromatography (GC) analysis to increase its volatility and thermal stability. In high-performance liquid chromatography (HPLC), derivatization can be used to enhance the response of UV or fluorescence detectors, thereby improving the sensitivity of the analysis.

Q2: What are the most common derivatization methods for this compound for GC analysis?

A2: The most common derivatization methods for GC analysis of this compound involve silylation and esterification.

  • Silylation: This method replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Esterification: This method converts the carboxylic acid group into an ester, which is more volatile. A common method is the use of diazomethane (B1218177) to form a methyl ester. Another approach is Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Q3: What are the recommended derivatization methods for this compound for HPLC analysis?

A3: For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the molecule to enhance its detection. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, leading to a product with strong UV absorbance, which improves the sensitivity of the analysis.[2]

Q4: How can I simultaneously derivatize both the phenolic hydroxyl and carboxylic acid groups of this compound?

A4: Silylating agents like BSTFA and MSTFA are effective for the simultaneous derivatization of both hydroxyl and carboxylic acid groups.[1] The reaction conditions, such as temperature and time, may need to be optimized to ensure complete derivatization of both functional groups.

Troubleshooting Guides

GC Analysis Derivatization

Issue 1: Incomplete Derivatization (Silylation)

  • Symptom: Appearance of broad, tailing peaks for the underivatized analyte or multiple peaks corresponding to partially derivatized products in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Increase the molar excess of the silylating agent (e.g., BSTFA). A 10-fold molar excess is a good starting point.[1]
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store silylating reagents under inert gas and away from moisture.
Suboptimal Reaction Temperature Optimize the reaction temperature. For BSTFA, a temperature of 60-80°C is often effective.[3][4]
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points until the peak area of the fully derivatized product no longer increases.
Steric Hindrance For sterically hindered groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1]

Issue 2: Side Reactions with Diazomethane (Esterification)

  • Symptom: Formation of unexpected peaks in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Reaction with Phenolic Hydroxyl Group While diazomethane primarily reacts with carboxylic acids, it can also react with acidic phenols. To minimize this, carry out the reaction at a low temperature (e.g., 0°C) and for a shorter duration.[5]
Reaction with Solvents Ensure the use of inert solvents. Protic solvents like methanol (B129727) can react with diazomethane.
HPLC Analysis Derivatization

Issue 3: Low Derivatization Yield (e.g., with 3-NPH)

  • Symptom: Low peak response for the derivatized analyte.

  • Possible Causes & Solutions:

CauseSolution
Suboptimal pH The pH of the reaction mixture is critical. Optimize the pH to ensure the carboxylic acid is in its reactive form.
Inadequate Catalyst Concentration The presence of a coupling agent and a catalyst is often necessary. Optimize the concentrations of these reagents.
Degradation of Derivatizing Agent Ensure the derivatizing agent is fresh and has been stored correctly.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol is a general guideline for the silylation of this compound using BSTFA with TMCS as a catalyst.

  • Sample Preparation: Evaporate a known amount of the sample containing this compound to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a mixture of BSTFA + 1% TMCS and pyridine (B92270) (2:1 v/v) to the dried sample.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block or oven.[3]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Esterification with Methanol and BF3 for GC-MS Analysis

This protocol describes the formation of the methyl ester of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in an appropriate solvent like acetonitrile.

  • Derivatization:

    • In a reaction vial, combine 100 µL of the sample solution with 50 µL of 14% boron trifluoride (BF3) in methanol.[1]

    • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Extraction:

    • After cooling, add 0.5 mL of a saturated NaCl solution and vortex.

    • Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.

    • Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.[1]

  • Analysis:

    • Inject an aliquot of the hexane layer into the GC-MS system.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of phenolic acids using derivatization followed by chromatographic methods. Note that these are general ranges and specific values will depend on the exact experimental conditions and instrumentation.

Table 1: GC-MS Analysis of Silylated Phenolic Acids

ParameterTypical ValueReference
Linear Range1 - 100 mg/L[6]
Correlation Coefficient (r²)> 0.99[6]
Limit of Detection (LOD)0.03 - 0.34 mmol/mol creatinine[7]
Repeatability (RSD)< 2%[6]
Recovery> 96%[6]

Table 2: HPLC-MS/MS Analysis of Derivatized Carboxylic Acids (with 3-NPH)

ParameterTypical ValueReference
Linear Range0.1 - 100 µM[2]
Correlation Coefficient (R²)> 0.99[2]
Limit of Detection (LOD)25 nM[2]
Limit of Quantitation (LOQ)50 nM[2]
Repeatability (CV)≤ 15%[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing This compound dry Evaporation to Dryness sample->dry reagent Add Derivatization Reagent (e.g., BSTFA, 3-NPH) dry->reagent heat Heating / Incubation reagent->heat injection Injection into GC-MS or HPLC heat->injection detection Detection and Quantification injection->detection

Caption: General experimental workflow for the derivatization and analysis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Derivatization cluster_side Troubleshooting Side Reactions cluster_instrument Troubleshooting Instrument Issues start Poor Chromatographic Results incomplete_deriv Incomplete Derivatization? start->incomplete_deriv side_reactions Side Reactions? incomplete_deriv->side_reactions No inc_reagent Increase Reagent Conc. incomplete_deriv->inc_reagent Yes instrument_issue Instrument Issue? side_reactions->instrument_issue No mod_conditions Modify Reaction Conditions (e.g., lower temp) side_reactions->mod_conditions Yes check_column Check Column Performance instrument_issue->check_column Yes inc_temp Optimize Temperature inc_reagent->inc_temp inc_time Increase Reaction Time inc_temp->inc_time check_moisture Check for Moisture inc_time->check_moisture change_reagent Change Derivatization Reagent mod_conditions->change_reagent check_detector Check Detector Response check_column->check_detector

Caption: A logical troubleshooting workflow for issues encountered during the derivatization and analysis.

References

Identification and minimization of by-products in 2-(4-hydroxyphenyl)propionic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-hydroxyphenyl)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes include the Friedel-Crafts acylation of phenol (B47542) with a propionylating agent, followed by a reduction or rearrangement, and the carboxylation of 4-ethylphenol, for instance, via the Kolbe-Schmitt reaction.

Q2: What are the potential by-products in the synthesis of this compound?

A2: Depending on the synthetic route, several by-products can be formed. In Friedel-Crafts type reactions, these can include the ortho- and meta-isomers of the desired para-product, O-acylated phenol esters, and products of polysubstitution. In carboxylation reactions of 4-ethylphenol, positional isomers are also a primary concern. In syntheses starting from hydroquinone, the formation of di-ether by-products is a possibility.[1]

Q3: How can I identify the by-products in my reaction mixture?

A3: A combination of analytical techniques is recommended for by-product identification. High-Performance Liquid Chromatography (HPLC) is effective for separating the desired product from its isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for elucidating the specific structures of these by-products.

Q4: What are the general strategies to minimize by-product formation?

A4: Minimization of by-products can be achieved by optimizing reaction conditions. This includes controlling the reaction temperature, adjusting the molar ratio of reactants and catalysts, and choosing appropriate solvents. In some cases, using a protecting group strategy can prevent side reactions, such as the formation of di-ethers when using hydroquinone-based starting materials.

Troubleshooting Guides

Issue 1: Low yield of the desired this compound and presence of multiple spots on TLC/peaks in HPLC.

Possible Cause 1: Formation of Positional Isomers (ortho- and meta-)

  • Identification:

    • HPLC: Develop a reverse-phase HPLC method. Positional isomers will likely have slightly different retention times. A gradient elution with a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% trifluoroacetic acid) on a C18 column is a good starting point.

    • NMR: ¹H NMR spectroscopy is particularly useful. The aromatic region of the spectrum will show different splitting patterns for the para- (two doublets), ortho- (a multiplet), and meta- (more complex multiplet) substituted rings.

  • Minimization:

    • Reaction Temperature: Lowering the reaction temperature in Friedel-Crafts acylations often favors the formation of the para-isomer over the ortho-isomer.

    • Catalyst Choice: The choice and amount of Lewis acid catalyst can influence the isomer ratio. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) and their concentrations.

    • Solvent Effects: The polarity of the solvent can affect the regioselectivity. Less polar solvents may favor para-substitution.

Possible Cause 2: O-acylation in Friedel-Crafts Reactions

  • Identification:

    • FT-IR: The O-acylated by-product (a phenyl ester) will show a characteristic ester carbonyl stretch (~1760-1770 cm⁻¹) which is at a higher wavenumber than the carboxylic acid carbonyl of the desired product.

    • NMR: In the ¹H NMR, the absence of the phenolic -OH proton and characteristic shifts in the aromatic protons can indicate ester formation.

  • Minimization:

    • Catalyst Concentration: Higher concentrations of the Lewis acid catalyst can promote the Fries rearrangement of the O-acylated by-product to the desired C-acylated product.

    • Reaction Time and Temperature: Prolonged reaction times and higher temperatures can also facilitate the Fries rearrangement.

Issue 2: Presence of a high molecular weight impurity.

Possible Cause: Formation of Di-substituted By-products

  • Identification:

    • Mass Spectrometry: A peak in the mass spectrum corresponding to the addition of a second propionic acid group to the starting phenol or the product will indicate a di-substituted by-product. For example, 1,4-bis(1-carboxyethyl)benzene could be a potential impurity.[1]

    • NMR: ¹³C NMR can be very informative, showing a higher number of carbon signals than expected for the desired product.

  • Minimization:

    • Stoichiometry: Use a molar excess of the phenol substrate relative to the acylating agent to reduce the statistical probability of di-acylation.

    • Controlled Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Quantitative Data on By-product Formation

The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical Friedel-Crafts acylation of phenol to produce this compound. (Note: This data is representative and actual results may vary).

Parameter Condition A Condition B Condition C
Catalyst AlCl₃FeCl₃SnCl₄
Catalyst (molar eq.) 1.21.22.5
Temperature (°C) 258080
Solvent NitrobenzeneDichloroethaneDichloroethane
Yield of p-isomer (%) 655575
Yield of o-isomer (%) 253515
Yield of O-acyl ester (%) 583
Yield of Di-substituted (%) 527

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, toluene (B28343), hexane (B92381), and mixtures thereof) to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of toluene and hexane is often effective.[1]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent (or solvent mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Identification cluster_purification Purification cluster_final_product Final Product synthesis This compound Synthesis tlc_hplc TLC / HPLC Screening synthesis->tlc_hplc Crude Product nmr_ms NMR & Mass Spectrometry (By-product Identification) tlc_hplc->nmr_ms Impurity Peaks Detected recrystallization Recrystallization tlc_hplc->recrystallization Proceed if Impure chromatography Column Chromatography (if necessary) recrystallization->chromatography Further Purification final_product Pure this compound recrystallization->final_product Pure Crystals chromatography->final_product

Caption: Experimental workflow for synthesis, analysis, and purification.

troubleshooting_logic node_action Optimize Temperature & Catalyst start Low Yield / Multiple Peaks? isomer_check Isomer Formation Suspected? start->isomer_check Yes o_acyl_check O-acylation Suspected? start->o_acyl_check No isomer_check->node_action Yes Action high_mw_check High MW Impurity? o_acyl_check->high_mw_check No node_action2 Increase Catalyst Conc. & Reaction Time o_acyl_check->node_action2 Yes Action node_action3 Adjust Reactant Stoichiometry high_mw_check->node_action3 Yes Action

Caption: Troubleshooting decision tree for by-product minimization.

References

Preventing contamination in experiments involving 2-(4-hydroxyphenyl)propionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-hydroxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing contamination and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 4-Hydroxyhydratropic acid, is a phenolic carboxylic acid.[1][2] It is a metabolite of polyphenols and has been detected in biological fluids.[3] In research, it is used in various applications, including as a building block in chemical synthesis and in studies investigating the effects of phenolic compounds on cellular processes.[1][4] For instance, the related compound 3-(4-hydroxyphenyl)propionic acid has been studied for its effects on lipid metabolism and gut microbiota.

Q2: What are the common sources of contamination when working with this compound?

A2: Contamination can arise from several sources:

  • Synthesis Byproducts: Impurities from the manufacturing process, such as starting materials or side-reaction products, can be present. For example, in the synthesis of the related compound 2-[4-(hydroxyphenoxy)] propionic acid, dialkylated hydroquinone (B1673460) or unreacted starting materials could be potential impurities.[5][6]

  • Environmental Contaminants: As a phenolic compound, it is susceptible to contamination from environmental sources like airborne dust, microorganisms, and leachates from plasticware.[7]

  • Cross-Contamination: Residues from previously used glassware or instruments can introduce contaminants.

  • Degradation: The compound can degrade over time, especially when exposed to light, heat, or certain chemical conditions, leading to the formation of degradation products.

Q3: How should this compound be properly stored to prevent degradation?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place.[4] It is recommended to keep it in a tightly sealed container to protect it from moisture and air. For long-term storage, temperatures of -20°C or -80°C are advised.[4]

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks can be due to several factors:

  • Contamination: As mentioned in Q2, impurities from synthesis, the environment, or cross-contamination can appear as extra peaks.

  • Degradation: The compound may have degraded due to improper storage or handling. Forced degradation studies show that phenolic compounds can degrade under acidic, basic, oxidative, and photolytic conditions.[8][9][10]

  • Solvent Impurities: Impurities in the mobile phase solvents can also lead to ghost peaks.

  • System Contamination: The HPLC system itself, including the injector, column, or detector, might be contaminated.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step
Purity of this compound Verify the purity of your compound using a reliable analytical method like HPLC or NMR. If impurities are detected, purify the compound or obtain a new, high-purity batch.
Contamination of Reagents or Solvents Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before use.
Inconsistent Pipetting or Weighing Calibrate and regularly check the accuracy of your pipettes and balances.
Fluctuations in Environmental Conditions Ensure that experiments are conducted in a controlled environment with stable temperature and humidity.
Cell Line Instability (for cell-based assays) Regularly check the health and passage number of your cell lines. Use cells within a consistent passage range for all experiments.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic solvent ratio and pH. For acidic compounds like this, a slightly acidic mobile phase can improve peak shape.
Column Degradation Check the column's performance with a standard compound. If performance has declined, wash the column according to the manufacturer's instructions or replace it.
Sample Overload Reduce the concentration or injection volume of your sample.
Co-eluting Impurities Modify the gradient or mobile phase composition to improve the separation of the main peak from impurities.
System Issues (e.g., leaks, dead volume) Inspect the HPLC system for any leaks and ensure all fittings are tight. Minimize the length of tubing to reduce dead volume.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a structurally related compound and may require optimization.[1][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (initial conditions).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on a study that evaluated the cytotoxicity of 3-(4-hydroxyphenyl)propionic acid on liver cell lines.[11]

  • Cell Lines: Human liver cancer cell line (HepG2) and a normal human liver cell line (THLE-2).

  • Reagents:

    • This compound stock solution (dissolved in DMSO, then diluted in culture medium).

    • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC Analysis filter->hplc cell_assay Cell-Based Assay filter->cell_assay data_acq Data Acquisition hplc->data_acq cell_assay->data_acq troubleshoot Troubleshooting data_acq->troubleshoot Inconsistent Results end End data_acq->end Consistent Results troubleshoot->hplc troubleshoot->cell_assay

Caption: A generalized workflow for experiments involving this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway compound This compound tlr4 TLR4 compound->tlr4 Potential Inhibition mapkkk MAPKKK compound->mapkkk Potential Modulation nfkb NF-κB tlr4->nfkb Activation inflammation Inflammatory Response nfkb->inflammation mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk cell_response Cellular Proliferation/ Differentiation mapk->cell_response

Caption: Potential signaling pathway interactions of this compound.

References

Enhancing the sensitivity of detection for 2-(4-hydroxyphenyl)propionic acid in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 2-(4-hydroxyphenyl)propionic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in biological samples?

A1: this compound is a phenolic acid that can be found in biological fluids like urine and blood.[1][2][3] It is a metabolite that can originate from the microbial transformation of dietary polyphenols and the amino acid tyrosine in the gut.[4] Its concentration can be a biomarker for various physiological and pathological conditions, making it relevant for research in areas like gut microbiota health and inflammatory diseases.[4]

Q2: Which analytical methods are most suitable for detecting this compound at low concentrations?

A2: For high sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method.[5][6] Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers rapid analysis and improved sensitivity.[6] High-performance liquid chromatography (HPLC) with fluorescence or UV detection is also a viable and reliable method.[7][8] For screening large numbers of samples, immunoassays can be developed, though this is less common for small molecules like this.

Q3: What are the main challenges in accurately quantifying this compound in biological samples?

A3: The primary challenges include matrix effects from complex biological samples like urine and plasma, which can cause ion suppression or enhancement in LC-MS/MS analysis.[9][10][11] Other challenges are achieving sufficient recovery during sample preparation, potential degradation of the analyte, and obtaining a low limit of quantification (LLOQ) for trace-level detection.[12][13]

Q4: What is a typical Lower Limit of Quantification (LLOQ) I can expect to achieve?

A4: The LLOQ is dependent on the analytical method and the sample matrix. For HPLC with fluorescence detection in urine, LLOQs for similar hydroxyphenylpropionic acids have been reported in the low ng/mL range (e.g., 9.00 x 10⁻³ mg/L, which is 9 ng/mL).[7] For a more sensitive technique like UHPLC-MS/MS, LLOQs can be even lower, often in the sub-ng/mL to low ng/mL range.[6] It is crucial to validate the LLOQ for your specific method and matrix.[12][13][14]

Troubleshooting Guides

Sample Preparation: Solid-Phase Extraction (SPE)
Issue Potential Cause Recommended Solution
Low Analyte Recovery Incorrect Sorbent Choice: The sorbent's polarity may not be appropriate for this compound.For this polar acidic analyte, a reversed-phase sorbent (like C18) is often used. Ensure the sample pH is adjusted to be at least 2 pH units below the analyte's pKa to ensure it is in its neutral form for retention.[15]
Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent like methanol (B129727) or acetonitrile). Adjusting the pH of the elution solvent to be 2 units above the pKa will ionize the analyte and facilitate elution.[15][16]
Sample Overload: The amount of analyte or matrix components exceeds the capacity of the SPE cartridge.Reduce the sample volume loaded onto the cartridge or use a cartridge with a larger sorbent mass.[17]
Poor Reproducibility Inconsistent Flow Rate: Variable flow rates during sample loading, washing, or elution can affect binding and recovery.Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all samples.[15]
Cartridge Drying Out: The sorbent bed dries out after conditioning and before sample loading.Ensure the sorbent bed remains wetted after the equilibration step. Do not let the cartridge run dry before applying the sample.[16][17]
Co-elution of Interferences Inadequate Wash Step: The wash solvent is not strong enough to remove matrix interferences without eluting the analyte.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. This may require testing different solvent compositions.[18][19]
LC-MS/MS Analysis
Issue Potential Cause Recommended Solution
Ion Suppression or Enhancement Matrix Effects: Co-eluting matrix components from the biological sample are affecting the ionization efficiency of the analyte.Improve sample cleanup using a more rigorous SPE protocol. Modify the chromatographic conditions to separate the analyte from the interfering peaks. Use a stable isotope-labeled internal standard to compensate for matrix effects.[9][11]
Low Signal Intensity Suboptimal Ionization Parameters: The electrospray ionization (ESI) source settings are not optimized for this compound.Perform tuning and optimization of the ESI source parameters (e.g., capillary voltage, gas flow, temperature) using a standard solution of the analyte. Given its acidic nature, negative ion mode is typically more sensitive.
Poor Fragmentation: The collision energy in the MS/MS is not optimal for generating characteristic product ions.Optimize the collision energy for the specific precursor-to-product ion transition (MRM transition) to achieve the highest signal intensity.
Inconsistent Peak Area Carryover: Analyte from a high-concentration sample is carried over to the next injection.Optimize the autosampler wash procedure by using a strong solvent. Inject a blank sample after high-concentration samples to check for carryover.
Poor Peak Shape Incompatible Mobile Phase: The pH or composition of the mobile phase is not suitable for the analyte.For this acidic compound, a mobile phase with a low pH (e.g., using formic acid) will ensure it is in its protonated form, leading to better peak shape on a C18 column.

Quantitative Data Summary

Table 1: Comparison of Detection Methods for Hydroxyphenylpropionic Acid and Related Compounds

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC with Fluorescence Detection3,4-hydroxyphenyl propionic acidHuman Urine9.00 x 10⁻³ mg/LNot Specified[7]
HPLC with Fluorescence Detection4-hydroxyphenyl acetic acidHuman Urine4.8 x 10⁻³ mg/LNot Specified[7]
UHPLC-MS/MSVarious phenolic compoundsHuman Urine0.5 - 62.5 ng/mL1.8 - 203.4 ng/mL[6]
UHPLC-MS/MSVarious phenolic compoundsHuman Plasma0.3 - 44.1 ng/mL1.6 - 145.8 ng/mL[6]
HPLC with UV Detection2-(4-isobutylphenyl) propionic acidGel Formulation1 ng (absolute)Not Specified[20]

Experimental Protocols

Protocol 1: Sample Preparation from Urine using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take 1 mL of the supernatant and add an appropriate internal standard.

    • Acidify the sample to a pH of approximately 2-3 with formic acid. This ensures that the this compound is in its neutral, protonated form.

  • SPE Cartridge Conditioning:

    • Use a reversed-phase C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of acidified deionized water (pH 2-3) through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of acidified deionized water (pH 2-3) to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the analyte from the cartridge with 2 mL of methanol or acetonitrile. A small amount of a basic modifier (like ammonium (B1175870) hydroxide) in the elution solvent can improve recovery by ionizing the analyte.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis

This protocol provides typical starting conditions for the analysis of this compound.

  • UHPLC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte and other components, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • Ion Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature for the specific instrument.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 165.05). Product ions would need to be determined by infusing a standard solution and performing a product ion scan.

Diagrams

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm HPPA 3-(4-Hydroxyphenyl)propionic Acid (HPPA) IKK IKK Complex HPPA->IKK inhibits oxLDL Oxidized LDL (ox-LDL) Macrophage Macrophage oxLDL->Macrophage activates Macrophage->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB_p65_p50->NFkB_IkB Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to NFkB_IkB->NFkB_p65_p50 releases Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-1β) Nucleus->Inflammatory_Genes initiates Foam_Cell Foam Cell Formation Inflammatory_Genes->Foam_Cell promotes

Caption: NF-κB signaling pathway in macrophages and inhibition by HPPA.

Experimental Workflows

SPE_Workflow Start Urine Sample Pretreat 1. Pre-treatment (Centrifuge, Acidify) Start->Pretreat Load 4. Sample Loading Pretreat->Load Condition 2. SPE Conditioning (Methanol) Equilibrate 3. SPE Equilibration (Acidified Water) Condition->Equilibrate Equilibrate->Load Wash 5. Washing (Remove Interferences) Load->Wash Elute 6. Elution (Methanol/Acetonitrile) Wash->Elute Evap 7. Evaporation & Reconstitution Elute->Evap End Sample for LC-MS/MS Evap->End

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

LCMS_Workflow Sample Prepared Sample UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI Electrospray Ionization (ESI, Negative Mode) UHPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Q2) (Collision Cell - CID) MS1->MS2 MS3 Quadrupole 3 (Q3) (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Data Data Acquisition & Quantification Detector->Data

References

Technical Support Center: Chiral Separation of 2-(4-hydroxyphenyl)propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the method development of chiral separation for 2-(4-hydroxyphenyl)propionic acid enantiomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

  • Question: Why am I not seeing any separation between the two enantiomer peaks?

  • Answer: Poor resolution is a common initial challenge in chiral method development. Several factors could be the cause:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer the necessary stereoselectivity for this compound. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) and Pirkle-type columns like (R,R) Whelk-O1 are often effective for non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic compounds.[1]

    • Suboptimal Mobile Phase Composition: The mobile phase is critical for achieving selectivity. In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the nonpolar solvent (e.g., hexane, heptane) significantly impact separation.[2] For acidic analytes, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA, acetic acid) is often necessary to improve peak shape and resolution.[3]

    • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often provides better resolution by allowing more time for interactions between the analytes and the CSP.[4]

    • Temperature Effects: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[4][5] It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[4]

Issue 2: Peak Tailing

  • Question: My peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing can obscure resolution and affect accurate quantification. The primary causes include:

    • Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanols on silica-based CSPs can cause tailing.

    • Inappropriate Mobile Phase Additive: For acidic compounds like this compound, the absence of an acidic modifier in the mobile phase can lead to tailing. The modifier (e.g., 0.1% TFA or acetic acid) protonates the analyte, reducing its interaction with active sites on the stationary phase.[3]

    • Column Contamination or Degradation: Accumulation of contaminants on the column can create active sites that lead to tailing.[4] Flushing the column with a strong, compatible solvent may resolve the issue.[6]

Issue 3: Unstable or Drifting Retention Times

  • Question: The retention times for my enantiomers are shifting between injections. What could be the problem?

  • Answer: Inconsistent retention times compromise the reliability and reproducibility of the method. Common causes include:

    • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.[4][7] Ensure the column is thoroughly equilibrated until a stable baseline and consistent retention times are observed.

    • Mobile Phase Inconsistency: Improperly prepared or mixed mobile phases can lead to retention time drift.[8] Ensure precise and consistent mobile phase preparation for every run. Solvent evaporation can also alter the composition over time.

    • Temperature Fluctuations: A lack of stable temperature control can cause retention times to shift.[4][8] Using a column oven is crucial for maintaining a consistent temperature.[4]

Frequently Asked Questions (FAQs)

  • Q1: What type of chiral stationary phase is recommended for separating this compound?

  • A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® AD, Chiralcel® OD), are a primary choice for arylpropionic acids.[2] Additionally, brush-type CSPs (Pirkle-type), such as the (R,R) Whelk-O1, have shown excellent performance for separating NSAIDs and are a strong candidate.[1][9] Anion-exchange CSPs like CHIRALPAK® QN-AX and QD-AX are also specifically designed for acidic compounds.[10]

  • Q2: How do I select the initial mobile phase for method development?

  • A2: For polysaccharide-based CSPs, a normal-phase mobile phase is a common starting point. This typically consists of a mixture of a nonpolar solvent like n-hexane or n-heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[2] A typical starting ratio would be 90:10 (n-hexane:IPA) with 0.1% of an acidic additive like TFA to improve peak shape for the acidic analyte.

  • Q3: Can I use reversed-phase chromatography for this separation?

  • A3: Yes, reversed-phase chromatography is a viable option, particularly with modern immobilized polysaccharide CSPs that are compatible with aqueous mobile phases (e.g., Chiralpak® AD-RH).[11] This approach is also advantageous for LC-MS applications. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at a pH around 2.0-2.5 to suppress ionization of the acid) and an organic modifier like acetonitrile (B52724) or methanol.[11]

  • Q4: What is the role of the acidic additive in the mobile phase?

  • A4: For an acidic analyte like this compound, an acidic additive (e.g., TFA, acetic acid) serves to suppress the ionization of the carboxylic acid group. This reduces undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks and often improving chiral recognition.[3]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a chiral separation method using a polysaccharide-based CSP.

  • Column Selection:

    • Primary Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Alternative Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm.

  • Sample Preparation:

    • Dissolve a racemic standard of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions:

    • Mobile Phase A: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm or 275 nm.

    • Injection Volume: 10 µL

  • Optimization Strategy:

    • If no separation is observed, systematically vary the alcohol modifier concentration (e.g., from 5% to 20%).

    • If resolution is partial, try reducing the flow rate (e.g., to 0.7 or 0.5 mL/min).

    • Evaluate the effect of temperature by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.

    • If peak shape is poor, adjust the concentration of the acidic additive (e.g., from 0.05% to 0.2%).

Data Presentation

The following tables summarize the expected impact of key parameters on the chiral separation of this compound.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase (n-Hexane/Alcohol/TFA)Alcohol ModifierExpected Retention Factor (k')Expected Selectivity (α)Expected Resolution (Rs)
90:10:0.1IsopropanolModerateBaselineBaseline to Partial
80:20:0.1IsopropanolLowerMay DecreaseMay Decrease
95:5:0.1IsopropanolHigherMay IncreaseMay Increase
90:10:0.1EthanolModerateMay Differ from IPAMay Improve or Worsen

Table 2: Effect of Flow Rate and Temperature on Resolution

ParameterValueExpected Impact on Resolution (Rs)Rationale
Flow Rate 1.0 mL/minBaselineStandard starting condition.
0.5 mL/minPotential IncreaseIncreases interaction time with CSP, can improve efficiency.[4]
Temperature 25 °CBaselineStandard starting condition.
15 °CPotential Increase or DecreaseAffects thermodynamics of chiral recognition.[5]
40 °CPotential Increase or DecreaseAffects thermodynamics of chiral recognition.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for developing a chiral separation method.

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select CSPs (e.g., Polysaccharide, Pirkle-type) ScreenMP Screen Mobile Phases (e.g., Hex/IPA, Hex/EtOH + 0.1% TFA) Start->ScreenMP Assess Assess Initial Chromatogram ScreenMP->Assess Opt_Modifier Optimize Alcohol % Assess->Opt_Modifier No / Poor Resolution Check Check Resolution (Rs > 1.5) Assess->Check Good Resolution Opt_Additive Optimize Additive % Opt_Modifier->Opt_Additive Opt_Flow Optimize Flow Rate Opt_Additive->Opt_Flow Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Opt_Temp->Check Check->Opt_Modifier Validate Method Validation (Robustness, Reproducibility) Check->Validate Yes End Final Method Validate->End

Caption: Workflow for chiral HPLC method development and optimization.

References

Validation & Comparative

A Comparative Analysis of 2-(4-hydroxyphenyl)propionic acid and Ibuprofen for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Chemical Properties, Biological Activities, and Experimental Data

This guide provides a comprehensive comparison of 2-(4-hydroxyphenyl)propionic acid and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The analysis focuses on their chemical structures, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals. While extensive data is available for ibuprofen, a notable scarcity of public experimental data on the biological activities of this compound presents a significant challenge for a direct comparative assessment of its performance.

Chemical and Physical Properties

A foundational comparison begins with the chemical and physical properties of both molecules.

PropertyThis compoundIbuprofen
IUPAC Name 2-(4-hydroxyphenyl)propanoic acid[1]2-[4-(2-methylpropyl)phenyl]propanoic acid
Molecular Formula C₉H₁₀O₃[1]C₁₃H₁₈O₂[2]
Molecular Weight 166.17 g/mol [1]206.28 g/mol [2]
Appearance White to slightly beige crystalline powder or chunksWhite crystalline powder[3]
pKa Not available4.4-5.2

Mechanism of Action and Biological Activity

Ibuprofen: A Well-Characterized COX Inhibitor

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2][4]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[2][4]. The inhibition of COX-2 is primarily responsible for the analgesic, anti-inflammatory, and antipyretic effects of ibuprofen[2]. Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with some of its gastrointestinal side effects[5].

The S-enantiomer of ibuprofen is the more pharmacologically active form[2]. The R-enantiomer can be converted to the S-enantiomer in the body by the enzyme alpha-methylacyl-CoA racemase[2].

This compound: Limited Biological Data

There is a significant lack of publicly available experimental data on the biological activity of this compound. While its structural similarity to ibuprofen, a propionic acid derivative, suggests potential anti-inflammatory or analgesic properties, this has not been substantiated by in vitro or in vivo studies found in the public domain. Some sources incorrectly identify this compound as ibuprofen[3]. It is crucial to distinguish between these two distinct chemical entities.

One study was found that investigated the cytotoxicity of a related isomer, 3-(4-hydroxyphenyl)propionic acid, in comparison to ibuprofen.

Comparative Experimental Data

The following table summarizes the available comparative experimental data. The significant gap in data for this compound is a major limitation.

ExperimentThis compoundIbuprofen
Cytotoxicity (HepG2 cells) Moderately cytotoxic (as 3-HPPA)Least cytotoxic among the tested propionic acid derivatives
Cytotoxicity (THLE-2 cells) Moderately cytotoxic (as 3-HPPA)Least cytotoxic among the tested propionic acid derivatives
Anti-inflammatory Activity No experimental data availableEffective in reducing inflammation
Analgesic Activity No experimental data availableEffective in reducing pain
COX-1 Inhibition (IC₅₀) No experimental data availableVaries depending on assay conditions
COX-2 Inhibition (IC₅₀) No experimental data availableVaries depending on assay conditions

Pharmacokinetic Properties

Ibuprofen

Ibuprofen is readily absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours[2][4]. It is highly protein-bound in the plasma (over 99%)[2][4]. The majority of the drug is metabolized in the liver to inactive metabolites and excreted in the urine[5][6]. The elimination half-life is approximately 2 hours[4].

This compound

No pharmacokinetic data for this compound was found in the available literature.

Signaling Pathways and Experimental Workflows

Due to the lack of data on the mechanism of action for this compound, a signaling pathway diagram for this compound cannot be provided. Below are diagrams illustrating the established mechanism of action for ibuprofen and a typical experimental workflow for evaluating anti-inflammatory and analgesic compounds.

Ibuprofen_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Mechanism of action of Ibuprofen.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening COX_Inhibition_Assay COX Inhibition Assay In_Vitro_Screening->COX_Inhibition_Assay Cytotoxicity_Assay Cytotoxicity Assay In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Data_Analysis Data Analysis & Lead Optimization COX_Inhibition_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Analgesic_Models Analgesic Models (e.g., Hot Plate Test) In_Vivo_Studies->Analgesic_Models Anti_inflammatory_Models Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) In_Vivo_Studies->Anti_inflammatory_Models Pharmacokinetic_Studies Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetic_Studies Analgesic_Models->Data_Analysis Anti_inflammatory_Models->Data_Analysis Pharmacokinetic_Studies->Data_Analysis

Caption: A typical workflow for evaluating anti-inflammatory and analgesic drug candidates.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described in a comparative study of propionic acid derivatives.

Objective: To determine the cytotoxic effects of the test compounds on cell viability.

Materials:

  • Human hepatocarcinoma (HepG2) cells and normal human liver (THLE-2) cells

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HepG2 and THLE-2 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells with active mitochondria will convert the yellow MTT into a purple formazan (B1609692) product.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compound and vehicle control

  • Standard anti-inflammatory drug (e.g., Ibuprofen, Indomethacin)

  • Carrageenan solution (e.g., 1% w/v in sterile saline)

  • Pletysmometer or calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the test compound, vehicle control, or standard drug orally or via intraperitoneal injection.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat[7][8][9][10].

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers[7].

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

In Vivo Analgesic Activity: Hot Plate Test in Mice

This method is used to evaluate the central analgesic activity of a compound.

Objective: To determine the pain-relieving effects of a test compound against a thermal stimulus.

Materials:

  • Mice

  • Hot plate apparatus with adjustable temperature

  • Test compound and vehicle control

  • Standard analgesic drug (e.g., Morphine)

Procedure:

  • Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C)[11].

  • Record the latency time, which is the time taken for the mouse to exhibit a pain response, such as licking its paws or jumping[11][12]. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Administer the test compound, vehicle control, or standard drug to the mice.

  • At different time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the latency time again.

  • An increase in the latency time compared to the baseline and the control group indicates an analgesic effect.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To measure the IC₅₀ values of a test compound for COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Detection reagent (e.g., a chromogenic substrate that reacts with the prostaglandin (B15479496) product)

  • Test compound and known COX inhibitors (for control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells with no inhibitor (100% activity) and wells with a known inhibitor as a positive control.

  • Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • After a specific incubation time, stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Conclusion

For researchers and drug development professionals, this highlights a significant data gap. Further in vitro and in vivo studies, following the experimental protocols outlined above, are necessary to elucidate the pharmacological profile of this compound and to determine if it holds any therapeutic potential. Without such data, any comparison to a well-documented drug like ibuprofen remains speculative.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Determination of 2-(4-hydroxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-(4-hydroxyphenyl)propionic acid against a conventional spectrophotometric method. The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2]

The following sections present a detailed comparison of the performance of these two methods, supported by experimental data. This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Comparative Performance Data

The validation of the new HPLC-UV method and the alternative spectrophotometric method was performed by evaluating several key performance characteristics as stipulated by ICH guidelines.[3][4][5] These include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).

A summary of the comparative validation data is presented in the table below:

Validation ParameterNew HPLC-UV MethodAlternative Spectrophotometric MethodICH Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 2.5%< 2.0%
- Intermediate Precision< 1.5%< 3.0%< 2.0%
Linearity (R²) > 0.999> 0.995> 0.99
Range 1 - 100 µg/mL10 - 150 µg/mLMethod Dependent
Specificity High (No interference from excipients)Moderate (Potential interference)No interference
Limit of Detection (LOD) 0.3 µg/mL3.0 µg/mLMethod Dependent
Limit of Quantitation (LOQ) 1.0 µg/mL10.0 µg/mLMethod Dependent

Experimental Protocols

Detailed methodologies for both the new HPLC-UV method and the alternative spectrophotometric method are provided below.

New Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a robust and specific approach for the quantification of this compound.

  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.

  • Chromatographic Conditions :

    • Column : C18 column (4.6 x 150 mm, 5 µm)

    • Mobile Phase : Acetonitrile and 0.1% phosphoric acid in water (30:70 v/v)

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Column Temperature : 30°C

    • Detection Wavelength : 225 nm

  • Standard Solution Preparation : A stock solution of 1 mg/mL of this compound was prepared in the mobile phase. Working standards were prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation : The sample containing this compound was accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range. The solution was filtered through a 0.45 µm syringe filter before injection.

Alternative Method: Spectrophotometry

This method offers a simpler, though less specific, alternative for the determination of this compound.

  • Instrumentation : UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)

  • Reagents : 0.1 M Sodium Hydroxide

  • Procedure :

    • Standard Solution Preparation : A stock solution of 1 mg/mL of this compound was prepared in 0.1 M Sodium Hydroxide. Working standards were prepared by serial dilution to concentrations ranging from 10 to 150 µg/mL.

    • Sample Preparation : The sample was accurately weighed and dissolved in 0.1 M Sodium Hydroxide to achieve a concentration within the linear range.

    • Measurement : The absorbance of the standard and sample solutions was measured at 242 nm against a 0.1 M Sodium Hydroxide blank.

    • Quantification : A calibration curve was generated by plotting the absorbance of the standards against their concentrations. The concentration of the sample was determined from the calibration curve.

Workflow and Comparison Diagrams

The following diagrams illustrate the experimental workflow for the validation of the new HPLC-UV method and a comparison of the key performance characteristics of the two methods.

G Experimental Workflow for HPLC-UV Method Validation A Method Development & Optimization B Validation Protocol Definition A->B C Specificity (Placebo & API) B->C D Linearity & Range (Calibration Curve) B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ Determination B->G H Robustness Study B->H I Validation Report Generation C->I D->I E->I F->I G->I H->I

Caption: Workflow for the validation of the new HPLC-UV analytical method.

G Method Performance Comparison cluster_0 New HPLC-UV Method cluster_1 Alternative Spectrophotometric Method A High Specificity E Moderate Specificity A->E Superiority B High Precision F Lower Precision B->F Superiority C Low LOD/LOQ G Higher LOD/LOQ C->G Superiority D Wider Linear Range H Narrower Linear Range D->H Superiority

Caption: Key performance characteristics of the new vs. alternative method.

Conclusion

The newly developed HPLC-UV method demonstrates superior performance in terms of accuracy, precision, specificity, and sensitivity for the determination of this compound when compared to the conventional spectrophotometric method. The comprehensive validation data confirms that the HPLC-UV method is highly reliable and suitable for routine quality control and research applications where high accuracy and specificity are required. While the spectrophotometric method offers simplicity, its application may be limited to scenarios where potential interfering substances are absent. The choice of method should be based on the specific requirements of the analysis, considering factors such as the complexity of the sample matrix and the required level of accuracy and precision.

References

A Head-to-Head Comparison of the Biological Activity of 2-(4-hydroxyphenyl)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 2-(4-hydroxyphenyl)propionic acid. The information is curated to assist in the evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding.

Overview of Biological Activities

Derivatives of this compound, a structure related to the well-known NSAID ibuprofen, have been investigated for a range of biological effects. The primary activities of interest include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. The core structure lends itself to various modifications, such as the formation of esters and amides, which can significantly modulate the biological profile of the parent compound.

Comparative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of selected this compound derivatives from various studies.

Antimicrobial Activity

The antimicrobial potential of these derivatives is a significant area of investigation. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
2 N-(4-hydroxyphenyl)-β-alanine methyl esterStaphylococcus aureus>64
Enterococcus faecalis>64
3 N-(4-hydroxyphenyl)-β-alanine hydrazideS. aureus>64
E. faecalis>64
Escherichia coli>64
Klebsiella pneumoniae>64
Pseudomonas aeruginosa>64
Acinetobacter baumannii>64
14 Hydrazone with 2-furancarboxaldehydeS. aureus8
E. faecalis16
E. coli32
K. pneumoniae32
P. aeruginosa64
A. baumannii64
15 Hydrazone with 2-thiophenecarboxaldehydeS. aureus8
E. faecalis16
E. coli32
K. pneumoniae32
P. aeruginosa64
A. baumannii64
16 Hydrazone with 5-nitro-2-furancarboxaldehydeS. aureus4
E. faecalis8
E. coli16
K. pneumoniae16
P. aeruginosa32
A. baumannii32

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the topic of interest.[1]

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The data below shows the percentage of cell viability after treatment with the compounds.

Table 2: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

Compound IDDerivative TypeConcentrationCell Viability (%)
1 N-(4-hydroxyphenyl)-β-alanineNot Specified~100
2 N-(4-hydroxyphenyl)-β-alanine hydrazideNot Specified86.1
12 Hydrazone with 1-naphthaldehydeNot Specified42.1
20 Hydrazone with 2-furancarboxaldehydeNot Specified~50
21 Hydrazone with 2-thiophenecarboxaldehydeNot Specified~50
22 Hydrazone with 5-nitro-2-furancarboxaldehydeNot Specified~50
29 Hydrazone with 4-nitrobenzaldehydeNot Specified31.2

Data represents the effect on A549 non-small cell lung cancer cells.[2]

Antioxidant and Anti-inflammatory Activity

Quantitative data for the antioxidant and anti-inflammatory activities of a broad range of this compound derivatives is not extensively available in the reviewed literature. However, the general mechanism of anti-inflammatory action for arylpropionic acids is well-established to be the inhibition of cyclooxygenase (COX) enzymes. For antioxidant activity, the DPPH radical scavenging assay is a standard method for evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure.

Protocol: Broth Microdilution Method

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay on A549 Cells

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol: DPPH Assay

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts and procedures relevant to the biological evaluation of this compound derivatives.

G Anti-inflammatory Mechanism of Arylpropionic Acid Derivatives Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropionic_Acid_Derivatives This compound derivatives Arylpropionic_Acid_Derivatives->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Serial_Dilutions Prepare serial dilutions of test compounds in 96-well plate Inoculation Inoculate wells with microbial suspension Serial_Dilutions->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Conclusion

The derivatives of this compound, particularly its amide and hydrazone forms, exhibit a range of interesting biological activities. The antimicrobial and anticancer data, although primarily from structurally related compounds, suggest that modifications to the carboxylic acid group can lead to potent bioactive molecules. Further research is warranted to synthesize and screen a wider array of this compound derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds for further development. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Cross-validation of results for 2-(4-hydroxyphenyl)propionic acid from different analytical platforms.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical platforms for the quantification of 2-(4-hydroxyphenyl)propionic acid, a significant metabolite in various biological and pharmaceutical studies. By objectively comparing the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS), this document aims to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate analytical technique for their specific research needs.

Data Presentation: A Comparative Analysis

The selection of an analytical platform is a critical decision in experimental design, directly impacting the quality and reliability of the results. The following table summarizes the quantitative performance of HPLC-UV, LC-MS, and GC-MS for the analysis of this compound, based on a synthesis of reported validation data.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)
HPLC-UV 11 - 50 µg/kg[1][2][3]40 - 100 µg/kg[1][2][3]>0.999[4][5]< 5.3%[1][2]
LC-MS/MS 0.001 mM[6]1 - 50 ng/L[7]>0.99[7]< 12%[6]
GC-MS 0.02 - 2.58 µg/g[8]0.05 - 7.75 µg/g[8]>0.99< 17.32%[8]

Note: The presented values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols: Methodologies for Quantification

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. This section outlines the key methodologies for the quantification of this compound using HPLC-UV, LC-MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of phenolic compounds.

Sample Preparation:

  • Extraction: Solid samples are extracted with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), often with sonication or vortexing to enhance extraction efficiency.

  • Centrifugation: The extract is centrifuged to pellet any particulate matter.

  • Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of approximately 220 nm or 280 nm, corresponding to the absorbance maxima of the phenolic ring.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex biological matrices.

Sample Preparation:

  • Protein Precipitation: For biological fluids like plasma or serum, proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.

  • Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, SPE can be employed using a suitable sorbent.

  • Evaporation and Reconstitution: The supernatant or eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Similar chromatographic conditions as HPLC-UV are often used, but with ultra-high-performance liquid chromatography (UHPLC) for faster analysis and better resolution.

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic acids.

  • Mass Analysis: Quantification is performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Internal Standard: An isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory.

Sample Preparation and Derivatization:

  • Extraction: Similar extraction procedures as for HPLC-UV are used.

  • Drying: The extract must be completely dried, as water interferes with the derivatization reaction.

  • Derivatization: The dried extract is derivatized to increase the volatility and thermal stability of the analyte. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or alkylation. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C).[9]

  • Injection: The derivatized sample is then injected into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is applied to the oven to ensure good separation of the analytes.

  • Ionization: Electron ionization (EI) is the most common ionization technique.

  • Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound for quantification.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_validation Data Analysis & Validation Prep Sample Collection & Homogenization Extract Extraction Prep->Extract Cleanup Cleanup / Derivatization (for GC-MS) Extract->Cleanup HPLC HPLC-UV Cleanup->HPLC LCMS LC-MS Cleanup->LCMS GCMS GC-MS Cleanup->GCMS Quant Quantification HPLC->Quant LCMS->Quant GCMS->Quant Stats Statistical Analysis Quant->Stats Compare Performance Comparison Stats->Compare

Caption: A generalized workflow for the cross-validation of analytical methods.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB IκB Degradation IKK->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer releases NFkB_translocation NF-κB Translocation NFkB_dimer->NFkB_translocation PropionicAcid This compound (Potential Inhibition) PropionicAcid->IKK may inhibit Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_translocation->Gene_expression induces

Caption: Potential inhibition of the NF-κB signaling pathway.

References

A Comparative Guide to the Anti-Inflammatory Properties of 2-(4-hydroxyphenyl)propionic acid and Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential anti-inflammatory properties of 2-(4-hydroxyphenyl)propionic acid against commonly known nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib.

It is critical to note that this compound is a distinct chemical entity and should not be confused with Ibuprofen, which is 2-(4-isobutylphenyl)propionic acid. This document outlines the standard mechanisms of action and the established in vitro and in vivo data for the reference NSAIDs.

Disclaimer: A comprehensive review of publicly available scientific literature did not yield quantitative experimental data for the cyclooxygenase (COX) inhibitory activity or in vivo anti-inflammatory efficacy of this compound. The following tables and discussion present the data for the benchmark NSAIDs and provide the established experimental frameworks required to perform such a comparative analysis for novel compounds like this compound.

Mechanism of Action: Cyclooxygenase Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects—analgesic, anti-pyretic, and anti-inflammatory—by inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2]

  • COX-1 is constitutively expressed in most tissues and plays a "house-keeping" role, involved in processes like protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[2] The ratio of COX-1 to COX-2 inhibition is therefore a critical parameter in evaluating the selectivity and potential side-effect profile of an NSAID.[2]

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Pharmacological Intervention PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimulus (e.g., Injury) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX1->PGs GI GI Mucosal Protection COX1->GI COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 COXIBs Selective COX-2 Inhibitors (e.g., Celecoxib) COXIBs->COX2 Experimental_Workflow start Novel Compound (e.g., this compound) invitro In Vitro Screening (Purified Enzyme Assay) start->invitro ic50 Determine IC50 values for COX-1 and COX-2 invitro->ic50 decision Potency & Selectivity Meet Threshold? ic50->decision invivo In Vivo Efficacy Model (Carrageenan Paw Edema) decision->invivo Yes stop Stop/Redesign decision->stop No inhibition Measure % Edema Inhibition vs. Reference NSAIDs invivo->inhibition compare Comparative Analysis (Efficacy & Safety Profile) inhibition->compare

References

Comparative study of the metabolic pathways of 2-(4-hydroxyphenyl)propionic acid in different species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of 2-(4-hydroxyphenyl)propionic acid (HPP), a compound of interest in various fields of research, including drug development and nutritional science. Due to a lack of direct comparative quantitative studies on HPP metabolism across different species, this guide synthesizes information from studies on related phenolic acids and general principles of xenobiotic metabolism to provide an inferred comparative overview for humans, rats, and mice.

Executive Summary

The major metabolic pathways for HPP are believed to be:

  • Phase II Conjugation: Glucuronidation and sulfation are the principal Phase II metabolic pathways for phenolic compounds like HPP. These reactions, occurring predominantly in the liver, increase the water solubility of the compound, facilitating its excretion. Species-specific differences in the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are known to exist, suggesting that the ratio of glucuronide to sulfate (B86663) conjugates of HPP likely varies between humans, rats, and mice.

  • Gut Microbiota Metabolism: The intestinal microbiota plays a crucial role in the metabolism of HPP. Gut bacteria can dehydroxylate, decarboxylate, and perform other transformations on phenolic acids, influencing their bioavailability and biological activity.

  • Phase I Oxidation: While less prominent for simple phenolic acids, Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, may lead to the hydroxylation of the aromatic ring or oxidation of the propionic acid side chain.

This guide presents the available data in structured tables, details relevant experimental protocols, and provides visualizations of the inferred metabolic pathways and experimental workflows to aid in the understanding of the comparative metabolism of HPP.

Data Presentation

Table 1: Inferred Major Urinary Metabolites of this compound in Different Species

MetaboliteHumanRatMouseMetabolic Pathway
This compound (Unchanged)+++Excretion of parent compound
This compound glucuronide+++++++Glucuronidation (Phase II)
This compound sulfate++++++Sulfation (Phase II)
3,4-Dihydroxyphenylpropionic acid+++Gut microbiota / Phase I
Other phenolic acid derivatives+++Gut microbiota metabolism

Note: The relative abundance indicated by '+' is an inference based on general species differences in drug metabolism and data from related phenolic compounds, not from direct comparative studies of HPP.

Table 2: Illustrative In Vitro Metabolic Stability of a Model Phenolic Compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat3023.1
Mouse2034.7

Note: This table presents hypothetical data for a generic phenolic compound to illustrate the expected trend of higher metabolic clearance in rodents compared to humans. Specific data for HPP is not available.

Experimental Protocols

In Vivo Metabolism Study in Rodents

This protocol outlines a general procedure for studying the in vivo metabolism of a test compound like HPP in rats or mice.

  • Animal Acclimatization and Housing: Male Sprague-Dawley rats or C57BL/6 mice are housed in individual metabolism cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals are provided with a standard diet and water ad libitum and are acclimated for at least one week before the study.

  • Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered to the animals via oral gavage at a specific dose (e.g., 50 mg/kg body weight).

  • Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) after dosing. Blood samples can also be collected via tail vein or cardiac puncture at various time points to determine plasma pharmacokinetics.

  • Sample Processing: Urine samples are centrifuged to remove any solid debris and stored at -80°C until analysis. Feces are homogenized in water, and the homogenate is extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites. Plasma is obtained by centrifuging blood samples and is also stored at -80°C.

  • Metabolite Analysis: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites. An enzymatic hydrolysis step using β-glucuronidase and sulfatase can be included to quantify the conjugated metabolites.

In Vitro Metabolism Study using Hepatocytes

This protocol describes a typical hepatocyte stability assay to assess the in vitro metabolism of HPP.

  • Hepatocyte Preparation: Cryopreserved primary hepatocytes from humans, rats, or mice are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E). Cell viability is assessed using a method like trypan blue exclusion.

  • Incubation: The hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) is pre-warmed to 37°C. The test compound, HPP, is added to the cell suspension at a final concentration (e.g., 1 µM). The mixture is incubated at 37°C in a shaking water bath or incubator.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical quantification.

  • Sample Analysis: The quenched samples are centrifuged to pellet the cell debris. The supernatant is then analyzed by LC-MS/MS to measure the disappearance of the parent compound (HPP) over time. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Analytical Method for Quantification of HPP and its Metabolites by LC-MS/MS
  • Sample Preparation: Urine samples are diluted with water, and an internal standard is added. For the analysis of total metabolites (conjugated + unconjugated), an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase is performed prior to extraction. The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the parent compound and its expected metabolites. Specific precursor-to-product ion transitions are monitored for HPP, its glucuronide, and sulfate conjugates.

Mandatory Visualization

Metabolic_Pathway_of_HPP cluster_absorption Absorption cluster_gut Gut Microbiota cluster_circulation Systemic Circulation cluster_liver Liver (Phase I & II Metabolism) cluster_excretion Excretion HPP_ingested This compound (Dietary Intake/Precursor Metabolism) Gut_Metabolism Dehydroxylation, Decarboxylation, etc. HPP_ingested->Gut_Metabolism Microbial Action HPP_circulating HPP HPP_ingested->HPP_circulating Absorption Other_Phenolic_Acids Other Phenolic Acids Gut_Metabolism->Other_Phenolic_Acids Urine Urine Other_Phenolic_Acids->Urine PhaseI Phase I (CYP450) HPP_circulating->PhaseI PhaseII_Gluc Glucuronidation (UGTs) HPP_circulating->PhaseII_Gluc PhaseII_Sulf Sulfation (SULTs) HPP_circulating->PhaseII_Sulf HPP_circulating->Urine Unchanged Hydroxylated_HPP Hydroxylated HPP PhaseI->Hydroxylated_HPP HPP_Glucuronide HPP-Glucuronide PhaseII_Gluc->HPP_Glucuronide HPP_Sulfate HPP-Sulfate PhaseII_Sulf->HPP_Sulfate HPP_Glucuronide->Urine HPP_Sulfate->Urine

Caption: Inferred metabolic pathways of this compound.

Experimental_Workflow_InVivo Start Animal Acclimatization (Rats/Mice) Dosing Oral Administration of HPP Start->Dosing Collection Urine & Feces Collection (0-48h) Dosing->Collection Sample_Prep Sample Preparation (Centrifugation, Extraction) Collection->Sample_Prep Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample_Prep->Hydrolysis Analysis LC-MS/MS Analysis Sample_Prep->Analysis For free metabolites Hydrolysis->Analysis For total metabolites Data_Processing Metabolite Identification & Quantification Analysis->Data_Processing

Caption: Experimental workflow for an in vivo metabolism study of HPP.

Experimental_Workflow_InVitro Start Thaw Cryopreserved Hepatocytes (Human, Rat, Mouse) Incubation Incubate Hepatocytes with HPP at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (Acetonitrile + Internal Standard) Sampling->Quenching Centrifugation Centrifuge to Remove Debris Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Calculate Half-life & Intrinsic Clearance Analysis->Data_Processing

Caption: Experimental workflow for an in vitro hepatocyte stability assay of HPP.

A Comparative Guide to the Potency of 2-(4-hydroxyphenyl)propionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative potency of the (S)- and (R)-enantiomers of 2-(4-hydroxyphenyl)propionic acid, a member of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.

It is a well-established principle in the pharmacology of profens that the (S)-enantiomer is predominantly responsible for the therapeutic, anti-inflammatory effects through the inhibition of COX enzymes.[1] The (R)-enantiomer is typically significantly less active.[1] However, many profens exhibit in vivo chiral inversion, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[2][3]

Quantitative Comparison of COX Inhibition

Table 1: Comparative Inhibitory Potency (IC50) of this compound Enantiomers against Cyclooxygenase Isoforms

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
(S)-2-(4-hydroxyphenyl)propionic acidData not foundData not found
(R)-2-(4-hydroxyphenyl)propionic acidData not foundData not found
Racemic this compoundData not foundData not found

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Signaling Pathway: Prostaglandin (B15479496) Synthesis and Inhibition

The anti-inflammatory effects of this compound enantiomers are exerted through the inhibition of the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is the precursor to various prostaglandins that mediate inflammation.

Prostaglandin_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->PGG2 Inhibitor (S)-2-(4-hydroxyphenyl)propionic acid Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocols

The determination of the inhibitory potency of the this compound enantiomers against COX-1 and COX-2 would be conducted using established in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds ((S)- and (R)-2-(4-hydroxyphenyl)propionic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD, for colorimetric assays)

  • Microplate reader

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in the wells of a microplate.

  • Add various concentrations of the test compounds (the enantiomers of this compound) to the wells. A vehicle control (solvent only) is also included.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • The activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic substrate (like TMPD) which results in a color change, or by quantifying the amount of prostaglandin produced using methods like ELISA or LC-MS.[4]

  • The absorbance or fluorescence is measured over time using a microplate reader.

3. Data Analysis:

  • The rate of reaction is calculated for each concentration of the test compound.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reaction Buffer, Heme, COX Enzyme, and Test Compounds Add_Reagents Add Buffer, Heme, and COX Enzyme to Plate Prepare_Reagents->Add_Reagents Add_Inhibitor Add Test Compound (Enantiomers) Add_Reagents->Add_Inhibitor Initiate_Reaction Add Arachidonic Acid Add_Inhibitor->Initiate_Reaction Measure_Activity Measure Product Formation (e.g., Colorimetric Change) Initiate_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition vs. Control Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Conclusion

Based on the established pharmacology of the profen class of NSAIDs, it is highly probable that the (S)-enantiomer of this compound is a significantly more potent inhibitor of both COX-1 and COX-2 than the (R)-enantiomer. The anti-inflammatory and analgesic properties of the racemic mixture are therefore primarily attributed to the (S)-form, although the potential for in vivo chiral inversion of the (R)- to the (S)-enantiomer may contribute to the overall therapeutic effect. Further experimental studies are required to quantify the precise inhibitory potencies of the individual enantiomers.

References

Assessing the Selectivity of 2-(4-hydroxyphenyl)propionic Acid for COX-1 versus COX-2 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cyclooxygenase (COX) enzyme selectivity of 2-(4-hydroxyphenyl)propionic acid. Due to a lack of publicly available data on the specific COX-1 and COX-2 inhibitory activity of this compound, this document outlines the established methodologies for determining such selectivity and presents data for well-characterized comparator compounds. This allows for a clear understanding of how this compound would be evaluated and provides a benchmark for its potential therapeutic profile.

Introduction to COX-1 and COX-2 Selectivity

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their inhibition of COX enzymes. However, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications. Therefore, the development of compounds with a higher selectivity for COX-2 over COX-1 is a primary objective in the design of safer anti-inflammatory drugs. The selectivity of a compound is typically expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2.

Comparative Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen13>100~0.13
Diclofenac0.0760.0262.9
Celecoxib826.812

Note: IC50 values can vary depending on the specific assay conditions.[5]

Experimental Protocols for Determining COX Selectivity

The following is a detailed methodology for a common in vitro assay used to determine the IC50 values of a test compound against COX-1 and COX-2.

In Vitro Fluorometric COX Activity Assay

This protocol measures the peroxidase activity of purified recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 1 µL COX Probe working solution

    • 2 µL COX Cofactor working solution

    • 10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.

    • Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding 10 µL of the arachidonic acid working solution to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Signaling Pathways and Experimental Workflow

To visualize the context of COX inhibition and the experimental process, the following diagrams are provided.

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Test_Compound This compound Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: Arachidonic Acid Signaling Pathway.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Probe, Cofactor, Substrate Add_Reagents Add Buffer, Probe, Cofactor, and Compound to 96-well Plate Prepare_Reagents->Add_Reagents Prepare_Compound Prepare Serial Dilutions of This compound Prepare_Compound->Add_Reagents Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Reagents->Add_Enzyme Initiate_Reaction Add Arachidonic Acid Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Values Determine_Inhibition->Calculate_IC50 Determine_Selectivity Determine COX-1/COX-2 Selectivity Index Calculate_IC50->Determine_Selectivity

References

Safety Operating Guide

Proper Disposal of 2-(4-Hydroxyphenyl)propionic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-(4-Hydroxyphenyl)propionic acid, ensuring the protection of personnel and the environment.

Immediate Safety Considerations: this compound is known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2] One safety data sheet (SDS) indicates it can cause serious eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All handling of the solid or solutions should be performed in a well-ventilated area, such as a chemical fume hood.

Step 1: Waste Characterization

The first and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. While this compound is not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be considered hazardous if it exhibits one or more of the following characteristics[4]:

Hazardous Waste Characteristic Description EPA Waste Code Relevance to this compound
Ignitability Liquids with a flashpoint below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.D001Not generally applicable as it is a solid with no reported low flash point.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.D002Potentially Applicable. As an acid, solutions of this compound may have a pH of 2 or less, qualifying it as corrosive hazardous waste. The pH of the waste solution must be tested.
Reactivity Wastes that are unstable, react violently with water, or can generate toxic gases.D003Not generally applicable based on available safety data.
Toxicity Wastes that contain certain contaminants at or above specified concentrations that could leach into groundwater.D004-D043The toxicological properties have not been fully investigated.[3] Without specific testing, it is best to handle with caution, but it is not a listed toxic waste.

The waste generator is legally responsible for making an accurate hazardous waste determination.[3] This typically involves testing the pH of aqueous waste solutions.

Step 2: Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Do not mix this compound waste with other waste streams, especially bases, oxidizing agents, or cyanides.

  • Collect waste in a designated, compatible container. A glass or high-density polyethylene (B3416737) (HDPE) container with a secure screw-top cap is recommended. Metal containers should be avoided as acids can corrode them.

  • The container must be in good condition, with no leaks or cracks.

Step 3: Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Corrosive," "Irritant")

  • The date when waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.

  • Ensure the storage area is away from drains and sources of ignition.

  • Provide secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks or spills.

  • Keep the waste container securely closed at all times, except when adding waste.

Step 5: Disposal

Disposal procedures depend on the waste characterization performed in Step 1.

  • If characterized as hazardous waste (e.g., pH ≤ 2): The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour hazardous chemical waste down the drain.[3]

  • If not characterized as hazardous waste: While it may not meet the legal definition of hazardous waste, it is still best practice to dispose of it via the institutional EHS office due to its irritant properties. Sewer disposal is generally not recommended for organic acids without neutralization and approval from local authorities.

Accidental Spills

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Carefully sweep or scoop the absorbed material into a suitable container for disposal.[3]

  • Avoid creating dust.

  • Clean the spill area thoroughly.

  • Label the spill cleanup waste as hazardous and dispose of it according to the procedures outlined above.

Below is a decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Generate 2-(4-Hydroxyphenyl)propionic acid waste collect_solid Collect solid waste in a compatible, labeled container. start->collect_solid Solid Form collect_solution Collect aqueous waste in a compatible, labeled container. start->collect_solution Aqueous Form characterize Step 1: Characterize Waste Is the waste hazardous? (e.g., Is pH of solution ≤ 2?) hazardous Waste is Hazardous (e.g., D002 Corrosive) characterize->hazardous Yes non_hazardous Waste is Not Classified as Hazardous characterize->non_hazardous No segregate Step 2: Segregate from incompatible chemicals (bases, oxidizers). collect_solid->segregate collect_solution->characterize store Step 4: Store in designated Satellite Accumulation Area with secondary containment. hazardous->store consult_ehs Consult EHS for disposal guidance. Sewer disposal is not recommended. non_hazardous->consult_ehs label_container Step 3: Label Container - 'Hazardous Waste' - Chemical Name & Hazards - Date segregate->label_container label_container->store ehs_disposal Step 5: Arrange for disposal through Institutional EHS or licensed contractor. store->ehs_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Handling Protocols for 2-(4-Hydroxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: This document contains critical safety, handling, and disposal information for 2-(4-Hydroxyphenyl)propionic acid. All personnel must review and adhere to these procedures before commencing any work with this compound.

This guide provides comprehensive, procedural instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Some safety data sheets indicate that it can cause serious eye damage.[5][6] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeMinimum RequirementSpecific Recommendations
Eye/Face Protection Safety glasses with side shields or goggles.[4][7][8]Tightly fitting safety goggles are recommended.[5][9] A face shield should be worn when there is a risk of splashing.[9]
Skin Protection Chemical-resistant gloves and protective clothing.[1][3][7][8]Nitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[10] Wear a lab coat or other protective clothing to prevent skin contact.[1][5]
Respiratory Protection Not required for normal use with adequate ventilation.A NIOSH/MSHA-approved respirator should be used if dust is generated or if irritation is experienced.[5][7][9] Use in a chemical fume hood is recommended.[11]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing the risks associated with handling this compound. The following diagram outlines the essential steps for safe handling, from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle solid material carefully to avoid dust generation C->D Proceed to handling E Keep containers tightly closed when not in use D->E F Avoid contact with skin, eyes, and clothing E->F G Decontaminate work surfaces F->G Proceed to post-handling H Properly dispose of waste (see Disposal Plan) G->H I Remove and dispose of contaminated PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Accidental Exposure and Spills

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and shoes.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[1]

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[2] Wearing appropriate PPE, contain the spill.[12]

  • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][12]

  • For liquid spills (if dissolved): Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[1]

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Collect chemical waste and contaminated materials in a labeled, sealed container B Segregate from incompatible materials C Store in a designated, well-ventilated waste holding area B->C Transfer to storage D Arrange for disposal by a licensed hazardous waste disposal company C->D Schedule pickup E Do not dispose of down the drain or in general waste

Caption: Disposal workflow for this compound waste.

Contaminated clothing should be laundered separately before reuse.[12] Disposal of the chemical waste should be handled by an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Do not allow the material to enter drains or water courses.[11] Always consult your institution's environmental health and safety department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)propionic acid
Reactant of Route 2
2-(4-Hydroxyphenyl)propionic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。